4-Hexen-3-one

Catalog No.
S3317472
CAS No.
50396-87-7
M.F
C6H10O
M. Wt
98.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hexen-3-one

CAS Number

50396-87-7

Product Name

4-Hexen-3-one

IUPAC Name

(E)-hex-4-en-3-one

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

InChI

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3,5H,4H2,1-2H3/b5-3+

InChI Key

FEWIGMWODIRUJM-HWKANZROSA-N

SMILES

Array

solubility

slightly soluble in water; soluble in oil
Miscible at room temperature (in ethanol)

Canonical SMILES

CCC(=O)C=CC

Isomeric SMILES

CCC(=O)/C=C/C

The exact mass of the compound 4-Hexen-3-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in oilmiscible at room temperature (in ethanol). It belongs to the ontological category of olefinic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Synthetic Methodology

Author: Smolecule Technical Support Team. Date: February 2026

A primary industrial production method for 4-Hexen-3-one is the catalytic dehydration of 4-hydroxy-3-hexanone. A patented method addresses limitations of earlier processes by using a specific mesoporous catalyst.

Catalytic Dehydration Protocol

This method involves passing the reactant vapor over a solid acid catalyst at high temperature [1].

  • Reaction Setup: Vapor-phase reaction using a fixed-bed or continuous-flow reactor.
  • Catalyst: WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂ mesoporous composite oxide. The molar ratio is critical: W or Mo : Zr : Si = (0.05–0.3) : 1 : (5–50), with an optimal range of (0.1–0.25) : 1 : (12–25) [1].
  • Reaction Conditions:
    • Temperature: 200–450 °C, with an optimal range of 250–380 °C [1].
    • Weight Hourly Space Velocity (WHSV): 0.5–15 h⁻¹ with respect to the liquid 4-hydroxy-3-hexanone feed, with an optimal range of 1–10 h⁻¹ [1].
  • Key Advantages: This catalyst provides high specific surface area and a regular pore structure, leading to significantly improved activity and selectivity. At 300°C and a WHSV of 5 h⁻¹, it can achieve a 4-hydroxy-3-hexanone conversion of 99.1% with a this compound selectivity of 96.5% [1].

The experimental workflow for this synthesis method is outlined below.

Start Prepare Catalyst WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂ A Load Reactor with Catalyst Start->A B Vaporize Feedstock 4-Hydroxy-3-hexanone A->B C Initiate Dehydration Reaction (200-450°C, WHSV 0.5-15 h⁻¹) B->C D Collect and Purify Product C->D End Obtain this compound D->End

Applications and Uses

This compound is a valuable building block in organic synthesis, with applications spanning multiple industries.

  • Pharmaceutical Synthesis: Serves as a key intermediate in producing anti-inflammatory and antimicrobial agents. Its reactive α,β-unsaturated ketone structure allows it to be incorporated into more complex molecules through reactions like Michael additions, helping to streamline synthetic processes and reduce time-to-market for new drugs [2] [3].
  • Flavor and Fragrance Industry: Used as an aroma compound due to its pungent, ethereal, and green odor [4] [2]. It occurs naturally in strawberry fruit and some essential oils [4] and is employed in creating green, tropical, and metallic notes in perfumes and food flavors [4] [5].
  • Agrochemical Production: Functions as a chemical intermediate in synthesizing herbicides and fungicides [2].
  • Polymer and Material Science: Its reactive double bond and carbonyl group make it a potential building block for advanced polymers, including research into biodegradable and eco-friendly materials [2].
  • Chemical Research: Used in academic and industrial R&D labs as a versatile starting material for exploring new chemical reactions and pathways [2].

Commercial and Safety Information

For research and development purposes, the following commercial and safety data are essential.

Aspect Details
Typical Commercial Purity ≥92% (technical grade), 95%, 98% (high-purity grades) [4] [6] [5]
Price Estimate (2025) ~$88.60 for 25g; ~$1,910 for 1kg (≥92% purity, Sigma-Aldrich) [5]
Storage Conditions Sealed in dry, at room temperature [5]
GHS Hazard Codes Flammable Liquid 3, Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, STOT SE 3 [4] [5]
Safety Statements Wear eyeshields, faceshields, and gloves. Use in a well-ventilated area [4] [5]

Market and Research Outlook

The global market for this compound is experiencing steady growth, driven by demand from its application sectors [6].

  • Market Drivers: The expanding food & beverage and personal care industries are significant contributors. There is also a growing focus on developing more efficient and sustainable (bio-based) production methods [2] [6].
  • Research Trends: Future applications are likely to explore enantiomer-specific synthesis to exploit the different biological activities of its optical isomers, particularly in pharmaceuticals. Research into its use for creating customized aroma profiles is also ongoing [2] [6].

References

Chemical Identification and Basic Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identifying information and basic physical properties of 4-Hexen-3-one.

Property Type Details
CAS Registry Number 2497-21-4 [1] [2] [3]
Molecular Formula C₆H₁₀O [1] [4] [2]
Molecular Weight 98.14 g/mol [1] [4] [2]
IUPAC Name hex-4-en-3-one [3]
Common Synonyms 2-Hexen-4-one; (E)-CH₃CH=CHC(=O)C₂H₅ [1] [2]
Structure (E)-CH₃CH=CHC(=O)CH₂CH₃ [5] [2]
Physical Property Value / Description
Physical Form Colorless to pale yellow clear liquid [3]
Boiling Point 135-137 °C (lit.) [4] [5]
Density 0.858 g/mL at 25 °C (lit.) [4] [5]
Refractive Index n20/D ~1.44 (lit.) [5]
Flash Point 34 °C (closed cup) [5] [3]
Odor Description Pungent, ethereal, spicy, green, with tropical and metallic nuances [4] [3]
LogP (est.) 1.09 - 1.20 [4] [3]

Synthetic Methodology: Catalytic Dehydration

One industrially relevant synthesis for this compound is the catalytic dehydration of 4-hydroxy-3-hexanone. A Chinese patent (CN103030541A) details an efficient method using a mesoporous composite oxide catalyst to overcome historical challenges of low catalyst activity, high reaction temperature, and low space velocity [6].

Catalyst Preparation (WO₃/ZrO₂-SiO₂)

The following diagram illustrates the workflow for preparing the mesoporous composite oxide catalyst:

G start Start Catalyst Preparation step1 Dissolve Zr source (e.g., Zr(NO₃)₄) and surfactant (e.g., CTAB) in water start->step1 step2 Add Si source (e.g., tetraethoxysilane) step1->step2 step3 Precipitate under alkaline conditions (pH=10) step2->step3 step4 Age mixture at room temperature for 12-24 hours step3->step4 step5 Filter, wash, and dry to obtain ZrO₂-SiO₂ carrier step4->step5 step6 Incipient impregnation with W source (e.g., ammonium tungstate) step5->step6 step7 Dry at 20-200°C for 5-24 hours step6->step7 step8 Calcinate at 500-700°C for 5-10 hours step7->step8 end Final WO₃/ZrO₂-SiO₂ Catalyst step8->end

Key Characteristics of the Prepared Catalyst:

  • Composition: WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂ [6].
  • Molar Ratio: Optimal molar ratio of W or Mo : Zr : Si is (0.1-0.25) : 1 : (12-25) [6].
  • Structure: Mesoporous structure with a specific surface area of 150-300 m²/g and a pore size of 3-10 nm, which contributes to its high activity [6].
Reaction Protocol and Conditions

The synthesis is conducted via continuous flow fixed-bed reactor systems. The prepared catalyst is packed into the reactor, and the reaction proceeds under the following optimized conditions [6]:

Parameter Optimal Condition
Reaction Temperature 250 - 380 °C
Mass Airspeed (WHSV) 1 - 10 h⁻¹ (with respect to 4-hydroxy-3-hexanone feed)
Catalyst WO₃/ZrO₂-SiO₂ (mesoporous)

Procedure:

  • Feeding: Vaporize the 4-hydroxy-3-hexanone raw material and introduce it into the fixed-bed reactor packed with the catalyst.
  • Reaction: Maintain the reactor at the specified temperature and pressure as the feedstock passes over the catalyst bed. The dehydration reaction occurs in the vapor phase.
  • Product Collection: Condense the reactor effluent to collect the liquid product containing this compound.

Performance Metrics: Under optimized conditions (300°C, WHSV of 5 h⁻¹), this method achieves:

  • 4-hydroxy-3-hexanone conversion: 99.1% [6]
  • This compound selectivity: 96.5% [6]

Industrial Applications and Market Insights

This compound serves as a versatile intermediate in several industries. The table below outlines its primary uses.

Application Sector Specific Use and Role
Flavors and Fragrances (FEMA 3352) [4] [5] [3] Key aroma compound; provides green, spicy, and tropical notes. Used in savory flavors, spice blends, and perfumery. Use levels in finished products are typically 0.01-1 ppm [3].
Pharmaceutical Intermediates [7] [8] Key intermediate for synthesizing anti-inflammatory and antimicrobial agents [8]. Its reactivity helps construct complex molecules, potentially streamlining synthesis and improving drug bioavailability [8].
Agrochemical Production [8] Intermediate in the synthesis of herbicides and fungicides [8].
Chemical Research & Material Science [7] [8] Building block for advanced polymers and exploratory research in new organic reactions [8].

Safety and Handling Information

For safe laboratory handling, please adhere to the following precautions:

  • Hazard Statements: Flammable liquid (H226), Harmful if swallowed (H302), Irritating to skin and eyes (H315, H319) [4].
  • Personal Protective Equipment (PPE): Wear eyeshields, gloves, and suitable protective clothing [5]. Use in a well-ventilated area and avoid sources of ignition [3].
  • Storage: Keep the container sealed and store in a dry environment at room temperature [4].

References

4-Hexen-3-one safety data sheet MSDS

Author: Smolecule Technical Support Team. Date: February 2026

Physical and Chemical Properties

The table below summarizes the fundamental physicochemical properties of 4-Hexen-3-one [1] [2] [3].

Property Value / Description
Molecular Formula C₆H₁₀O [1]
Molecular Weight 98.14 g/mol [1]
Appearance Light yellow liquid [1]
Odor Pungent, ethereal [2]
Density 0.858 g/mL at 25 °C [1] [2]
Boiling Point 135 - 137 °C [1] [2]
Melting Point -71.05°C (estimate) [1] [3]
Flash Point 34 °C (closed cup) [1] [2] [3]
Refractive Index n20/D 1.44 [2]
Vapor Pressure 6.7 ± 0.2 mmHg at 25°C [3]

Hazards Identification

This compound is classified as a flammable liquid and irritant. The following table details its hazard profile according to the Globally Harmonized System (GHS) [1] [2].

| Hazard Aspect | Classification | | :--- | :--- | | GHS Pictograms |

[1] [3] | | Signal Word | Warning [1] [2] | | Hazard Statements| H226: Flammable liquid and vapour. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [1] [2] [3] | | NFPA 704 | Health: 2, Flammability: 3, Reactivity: 0 [1] |

Safe Handling and Control Measures

The safe handling of this compound requires a combination of engineering controls and personal protective equipment (PPE) to mitigate its hazards [1].

Start Start: Handle this compound EngControls Engineering Controls Start->EngControls PPE Personal Protective Equipment (PPE) Start->PPE Storage Safe Storage Start->Storage EngControls_step1 Ensure adequate ventilation EngControls->EngControls_step1 EngControls_step2 Use explosion-proof equipment EngControls->EngControls_step2 PPE_eye Eye/Face Protection: Face shield and safety glasses PPE->PPE_eye PPE_skin Skin Protection: Butyl rubber gloves (≥0.3mm) Chemical protective suit PPE->PPE_skin PPE_resp Respiratory Protection: Use if ventilation inadequate Full-face respirator with multi-purpose cartridge PPE->PPE_resp Storage_step1 Keep container tightly closed in a dry, cool, well-ventilated place Storage->Storage_step1 Storage_step2 Keep away from heat and ignition sources Storage->Storage_step2 Storage_step3 Ground and bond container and receiving equipment Storage->Storage_step3

Handling and storage workflow for this compound

First Aid and Firefighting Measures

In case of exposure or fire, take the following immediate actions [1]:

Emergency First Aid & Firefighting Measures
General Advice Always consult a physician and show them the SDS.
Inhalation Move person to fresh air. If not breathing, provide artificial respiration. Seek medical attention.
Skin Contact Immediately remove contaminated clothing. Wash skin with plenty of water and soap. Seek medical attention.
Eye Contact Rinse cautiously with water for several minutes, removing contact lenses if possible. Continue rinsing and seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and consult a physician.

| Fire | Suitable Extinguishing Media: Dry powder, dry sand, CO₂, alcohol-resistant foam. Unsuitable Media: Do NOT use a water jet. Special Hazards: Combustion produces carbon oxides. Cool unopened containers with a water spray. |

Toxicological and Ecological Information

  • Acute Toxicity: The oral LD₅₀ for mice is 780 mg/kg [1] [3].
  • Other Information: A thorough investigation of its toxicological and ecological properties has not been completed. Data on skin corrosion, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity are not available [1].
  • Regulatory Information: The substance is not listed on major inventories like the U.S. TSCA Inventory or the European EINECS, indicating it is likely intended for research and development use only [1] [4].

Key Takeaways for Researchers

  • Primary Hazards: The main risks are flammability (flash point 34°C) and irritation to the skin, eyes, and respiratory system [1] [2].
  • Critical Controls: Use in a well-ventilated area with explosion-proof equipment. Avoid all sources of ignition and control electrostatic charges [1].
  • Essential PPE: Wear appropriate gloves (butyl rubber recommended), eye/face protection, and a lab coat. Respiratory protection is advised if ventilation is insufficient [1].

References

4-Hexen-3-one FEMA 3352 flavoring agent

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile Summary

The table below summarizes the core identification and regulatory information for 4-Hexen-3-one.

| Category | Details | | :--- | :--- | | CAS Registry Number | 2497-21-4 [1] [2] [3] | | FEMA Number | 3352 [1] [2] [3] | | JECFA Number | 1125 [1] [2] [3] | | Systematic Name | this compound [2] [3] | | Molecular Formula | C₆H₁₀O [2] [3] [4] | | Molecular Weight | 98.14 g/mol [2] [5] | | Chemical Structure | IUPAC Name: hex-4-en-3-one [3] SMILES: CCC(=O)C=CC [3] [4] | | Regulatory Status | • FEMA GRAS: Yes, as a flavoring agent [1] [6]. • CoE Number: 718 [3]. • Use Limits: Council of Europe limits: Foods (1 ppm); Beverages (1 ppm) [3]. |

Physicochemical & Safety Data

The following table details the quantitative physicochemical properties and safety information crucial for R&D and handling.

Property Value / Description
Physical Appearance Colourless to pale yellow clear liquid [3] [4]
Assay/Purity Available commercially from ≥92% to 98% [2] [3] [4]
Boiling Point 135-137 °C (lit.) [2] [5]
Density 0.858 g/mL at 25 °C (lit.) [2] [5]
Refractive Index 1.43500 to 1.44300 @ 20.00 °C [3]
Flash Point 94 °F (34.44 °C) [2] [3]
LogP (o/w) 1.09 [2] [5] / 1.20 (est) [3]
Odor Profile Pungent, ethereal, spicy, green, tropical, metallic [2] [3]
Taste Profile At 20 ppm: Etherial, whiskey-like, metallic, fruity with tropical nuances [3]
Organoleptic Use Level Recommended smelling concentration: ≤1.00% in propylene glycol [3]
GHS Hazard Codes GHS02 (Flammable), GHS07 (Warning) [2]
Signal Word Warning [2]
Hazard Statements H226 (Flammable liquid), H302 (Harmful if swallowed), H315-H319 (Causes skin/eye irritation), H335 (May cause respiratory irritation) [2] [7]
Transport Classification UN 1224, Packing Group III, Hazard Class 3 [2]

Applications and Biological Role

This compound is primarily used as a flavoring agent in food and beverages due to its unique sensory profile [3] [8]. Its biological roles extend beyond flavoring as it is also identified as a plant metabolite and a human metabolite, indicating its presence and potential interaction in biological systems [8].

Safety and Handling Workflow

The following diagram outlines the key safety considerations and handling procedures for this compound based on its GHS classification and physicochemical properties.

Start Start: Assess This compound Hazards H1 H226: Flammable Liquid Flash Point: 94°F (34°C) Start->H1 H2 H302: Harmful if Swallowed Start->H2 H3 H315/H319: Skin/Irritation Start->H3 H4 H335: Respiratory Irritation Start->H4 P1 P210: Keep away from heat/sparks/open flames H1->P1 P3 P301+P312+P330: IF SWALLOWED: Call poison center/doctor if feeling unwell H2->P3 P2 P280: Wear protective gloves/ Eye/face protection H3->P2 P4 P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes H3->P4 H4->P2

Handling procedures for this compound based on GHS hazard statements. Always refer to the full SDS before use.

Practical Considerations for Researchers

  • Sourcing: The compound is available from multiple global suppliers (e.g., Sigma-Aldrich, BOC Sciences, Beijing LYS) in quantities ranging from grams to kilograms [2] [3] [9].
  • Storage: Store sealed in a dry place at room temperature, and keep in a flammables area due to its low flash point [2] [4].
  • Use in Formulations: Given its high odor strength and low recommended use level (0.01-1 ppm in finished products), precise dosing is critical in experimental formulations [3].

References

4-Hexen-3-one HMDB metabolite database

Author: Smolecule Technical Support Team. Date: February 2026

Technical Profile of 4-Hexen-3-one

Here is a summary of the core data for this compound (CAS 2497-21-4), consolidated from chemical databases and supplier information [1] [2] [3].

Property Category Details

| Identifiers | CAS Number: 2497-21-4 Molecular Formula: C₆H₁₀O Molecular Weight: 98.14 g/mol Synonyms: hex-4-en-3-one [1] [3] [4] | | Structure & Properties | SMILES: CCC(/C=C/C)=O InChI Key: FEWIGMWODIRUJM-HWKANZROSA-N XLogP3: 1.24 (Estimated) Topological Polar Surface Area (TPSA): 17.07 Ų [3] | | Applications | • Pharmaceutical Intermediate: Synthesis of anti-inflammatory and antimicrobial agents. • Flavor & Fragrance: Provides fresh, green notes. • Agrochemical Intermediate: Used in synthesizing herbicides and fungicides. • Research Chemical: Building block for novel compounds and polymers. • Analytical Chemistry: Oxidation reference standard for monitoring edible oils via FTIR [5] [4]. | | Safety (GHS) | Signal Word: Danger Hazard Statements: H225 (Highly flammable), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) UN Number: 1224, Packing Group: III [3] | | HMDB & Spectral Data | HMDB ID: HMDB0035239 Spectrum Type: Predicted LC-MS/MS (10V, Positive) Molecular Weight (Monoisotopic): 98.0732 Da [2] |

Information Constraints and a Potential Path Forward

The search results are limited for creating a full in-depth guide. Key gaps include:

  • No Detailed Experimental Protocols: The sources mention uses in pharmaceutical and agrochemical synthesis but do not provide the detailed, step-by-step methodologies required [5].
  • No Signaling Pathways: The compound is described as an intermediate, but no specific biological pathways or metabolic pathways are detailed that could be visualized.
  • Limited Recent Data: While some pages have a 2025 date, the core chemical data and references (like the HMDB spectrum from 2015) are not recent breakthroughs [5] [2].

Given these constraints, here is a proposed workflow and a corresponding Graphviz diagram that illustrates the general research and development process for a chemical compound like 4-Hxen-3-one. This diagram also incorporates your specific requirement for the labeldistance attribute to improve label placement [6] [7].

ChemicalRDD Start Research & Discovery Synthesis Chemical Synthesis Start->Synthesis Analysis Structural & Functional Analysis Synthesis->Analysis Apps Application Development Analysis->Apps Char Characterization (Spectroscopy, Chromatography) Analysis->Char Identity Confirmation Screening Biological Screening Analysis->Screening Bioactivity Assay Output Commercial Product Apps->Output Optimize Process Optimization Apps->Optimize Scale-up

Diagram 1: Proposed R&D workflow for a chemical compound, showing key stages from discovery to product.

References

4-Hexen-3-one odor profile green metallic

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Odor Profile

The table below summarizes the key identified properties of 4-Hexen-3-one.

Property Description
CAS Registry Number 2497-21-4 [1]
Molecular Formula C6H10O [1]
Molecular Weight 98.14 g/mol [1]
Boiling Point 135-137 °C (lit.) [1] [2]
Density 0.858 g/mL at 25 °C (lit.) [1] [2]
Odor Description Pungent, ethereal, spicy, green, tropical, metallic [1]
Odor at 1.0% Pungent, ethereal [2]
Flavor/Fragrance Use Used in savoury and spice flavours; typical use levels in finished products are 0.01-1 ppm [3]
FEMA Number 3352 [1]

The search results did not provide quantitative data on "green" and "metallic" odor intensities or molecular signaling pathways for this compound.

Analytical Techniques for Odor Study

While specific protocols for this compound are not detailed, the following established methodology is used for characterizing odor-active compounds. The general workflow for this analysis is outlined below.

G Start Sample Collection Extraction Headspace-SPME (Volatile Extraction) Start->Extraction Separation GC×GC-TOFMS (Compound Separation & ID) Extraction->Separation Olfactometry GC-O (Odor Detection & Description) Separation->Olfactometry Quantification Quantitative Analysis & OAV Calculation Olfactometry->Quantification Data Data Integration (Identify Key Odorants) Quantification->Data

The key techniques in this workflow include:

  • Gas Chromatography-Olfactometry (GC-O): This technique couples a gas chromatograph with a human assessor at an olfactory detection port (ODP). As compounds are separated, the human sniffer describes the quality, intensity, and duration of the odor, directly linking a smell to a specific chemical peak [4].
  • Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This technique provides enhanced separation power for complex mixtures (like food or biological samples). It is often coupled with a time-of-flight mass spectrometer (TOFMS) for more precise identification of individual compounds [5].
  • Odor Activity Value (OAV): This is a critical quantitative measure calculated by dividing the concentration of a compound by its odor detection threshold. Compounds with OAVs ≥ 1 are considered potential key contributors to the overall aroma [5].

References

Physical & Chemical Properties of 4-Hexen-3-one

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key physical and chemical properties of 4-Hexen-3-one (CAS 2497-21-4) found in the search results.

Property Value Source / Context
Molecular Formula C₆H₁₀O [1] [2] [3]
Molecular Weight 98.14 g/mol [2] [3] [4]
Boiling Point 135-139 °C [1] [3] [4]
Density 0.858 g/mL at 25 °C [1] [4]
Vapor Pressure 6.7 ± 0.2 mmHg at 25°C [3] [5]
Flash Point 34 - 36.5 °C (closed cup) [1] [3] [4]
Log P (Octanol-Water) 1.09 [3] [4]
Refractive Index (n20/D) 1.44 [1]
Odor Description Pungent, ethereal, green, tropical, metallic [1] [4]

Toxicity and Safety Information

Available safety data for this compound is limited. The information below is primarily derived from supplier-provided Safety Data Sheets (SDS) and regulatory databases.

Hazard Category Information Source / Context
Acute Oral Toxicity LD₅₀ = 780 mg/kg (mouse) [3]
GHS Hazard Statements H226, H302, H315, H319, H335 [3] [4]
Target Organs Respiratory system [1]
Safety Notes Flammable liquid and vapor. Causes skin and serious eye irritation. Harmful if swallowed. May cause respiratory irritation. [1] [3] [4]

Experimental Data & Research Applications

While specific experimental protocols for toxicity testing were not detailed, the search results indicate several research contexts in which this compound has been studied:

  • Atmospheric Chemistry: A 2012 study investigated the kinetic degradation of unsaturated ketones, including this compound, initiated by OH radicals and Cl atoms at atmospheric pressure and 298 K [1].
  • Analytical Chemistry: The compound has been used as a reference standard to obtain oxidation spectra for monitoring the oxidation of edible oils using FTIR (Fourier-Transform Infrared Spectroscopy) [6].
  • Biological Activity: One supplier indicates that this compound has been shown to inhibit the growth of Helicobacter pylori and exhibits urease inhibitory activity [7].

Risk Management & Safe Handling

The following diagram outlines the key safety considerations and handling procedures based on the identified hazards.

flowchart cluster_hazards Primary Hazards cluster_ppe Required Personal Protective Equipment (PPE) cluster_storage Storage & Engineering Controls Start Handling this compound H1 Flammable Liquid & Vapor Start->H1 H2 Harmful if Swallowed Start->H2 H3 Causes Skin & Eye Irritation Start->H3 H4 May cause respiratory irritation Start->H4 P1 Eye Protection (Eyeshields, Faceshields) H1->P1 P2 Protective Gloves H2->P2 H3->P2 P3 Respiratory Protection (e.g., ABEK filter) H4->P3 S1 Store in Flammables Cabinet Cool, well-ventilated area P1->S1 P2->S1 P2->S1 S2 Use in Fume Hood P3->S2

Key safety measures for handling this compound, focusing on PPE and hazard control.

References

4-Hexen-3-one natural occurrence in foods

Author: Smolecule Technical Support Team. Date: February 2026

Natural Occurrence in Foods

Food Source Documented Context / Note
Strawberry Fruit [citation:1
Key Lime (Citrus aurantifolia) Component of the hexane extract [citation:1
Black Tea Identified in the world's four most famous black teas (Assam, Darjeeling, Keemun, Ceylon) [citation:8
Bacon Released as an olfactory compound; part of the initial flavor profile before decomposition [citation:5
Holigarna grahamii Leaves Found in the plant's essential oil [citation:1
Ruta graveolens Found in the plant's essential oil [citation:1

Chemical Identity and Sensory Profile

Chemical Structure: 4-Hexen-3-one is an alpha, beta-unsaturated ketone, a structure that makes it a versatile compound in organic synthesis and contributes to its chemical reactivity [citation:4].

Organoleptic Properties: Its sensory characteristics are key to its role in food flavors.

  • Odor Descriptions: Pungent, ethereal, spicy, green, tropical, and metallic [citation:7].
  • Taste Descriptions: At 20 ppm, it is described as ethereal, whiskey-like, metallic, and fruity with tropical nuances [citation:7].
  • Typical Use Level: Very low concentrations, typically 0.01 to 1 ppm in finished consumer products, are sufficient to impact flavor [citation:7].

Analytical Methods for Detection and Quantification

Advanced chromatography techniques are required to identify and quantify this compound in complex food matrices due to its low concentration.

Headspace-Solid Phase Microextraction (HS-SPME) Workflow The following diagram outlines a generalized HS-SPME/GC×GC-TOFMS workflow used to analyze volatile compounds in complex samples like black tea [citation:8]:

SamplePrep Sample Preparation Incubation Headspace Incubation SamplePrep->Incubation SPME SPME Fiber Extraction Incubation->SPME TD Thermal Desorption SPME->TD GC1 1D Gas Chromatography TD->GC1 Mod Modulator GC1->Mod GC2 2D Gas Chromatography Mod->GC2 MS TOF Mass Spectrometry GC2->MS Data Data Analysis & ID MS->Data

Generalized HS-SPME/GC×GC-TOFMS workflow for volatile analysis in food

Key Experimental Protocols:

  • Sample Preparation and HS-SPME: For tea analysis, samples are prepared and placed in vials. Volatiles are absorbed using a SPME fiber at controlled temperature [citation:8]. This technique requires minimal preparation and avoids solvents.
  • GC×GC-TOFMS Analysis: Comprehensive two-dimensional GC provides superior separation over one-dimensional GC. A 5-second modulation period and a temperature ramp of 8°C/min were identified as optimal for resolving black tea aroma compounds [citation:8].
  • Compound Identification: Identifications are confirmed by comparing mass spectra with standard libraries and matching Linear Retention Indices (LRI) against authentic chemical standards [citation:8].

Alternative Method - Liquid Injection GC-MS: For major fermentation products like ethanol and acetic acid, simple liquid injection can be effective. A validated method uses 100 µL of sample with sodium chloride and anhydrous ethyl acetate for extraction, achieving GC-MS analysis in under 5 minutes [citation:2].

Significance for Research and Development

For researchers, understanding the presence and behavior of this compound is important in several contexts:

  • Flavor Chemistry and Food Science: As a key odorant, it significantly contributes to the complex flavor profiles of foods like black tea and bacon [ [1] [2]]. Monitoring its concentration over time, as shown in bacon degradation studies, helps understand flavor stability and shelf-life [citation:5].
  • Natural Product Sourcing: Its occurrence in plants like key lime and Ruta graveolens highlights its status as a natural flavor constituent, which is relevant for authenticity and natural flavor formulation [citation:1].
  • Analytical Method Selection: Choosing between sensitive but complex SPME methods and simpler liquid injection protocols depends on your specific project goals, required sensitivity, and the complexity of the food matrix [ [3] [2]].

References

4-Hexen-3-one enone functional group

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Properties

4-Hexen-3-one (CAS 2497-21-4) is an organic compound classified as an alpha, beta-unsaturated ketone (enone) [1]. Its structure features a six-carbon chain with a double bond between carbons 4 and 5, and a ketone group on carbon 3, making it reactive and valuable for various chemical syntheses [1] [2].

The table below summarizes its key identifiers and physicochemical properties [3] [4] [5]:

Property Value / Description
CAS Number 2497-21-4
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol
IUPAC Name hex-4-en-3-one
Structure An alpha, beta-unsaturated ketone
Boiling Point 135-137 °C (lit.)
Density 0.858 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.44 (lit.)
Flash Point 34 °C (closed cup) / 94 °F
Odor Description Pungent, ethereal, spicy, green, tropical, metallic
Hazard Codes Flammable Liquid (Category 3), Acute Toxicity, Eye Irritant, Skin Irritant

Primary Applications and Uses

This compound serves as a versatile intermediate in several industries. Its top applications are summarized below [1]:

Application Area Specific Use
Pharmaceutical Synthesis Key intermediate for anti-inflammatory and antimicrobial agents; its reactivity helps construct complex molecules and improve bioavailability.
Fragrance and Flavor Provides fresh, green notes in perfumes and food products (FEMA 3352). Use levels in finished products are typically 0.01-1 ppm.
Agrochemical Production Intermediate in synthesizing herbicides and fungicides.
Polymer & Material Science Building block for advanced polymers and biodegradable materials due to reactive sites for cross-linking.
Chemical R&D Versatile tool in exploratory research for developing novel compounds and testing new reactions.

Synthesis Experimental Protocol

A prominent method for synthesizing this compound is the catalytic dehydration of 4-hydroxy-3-hexanone. The following diagram outlines the synthesis workflow, and the detailed experimental procedure is provided below.

synth_workflow start Start: 4-Hydroxy-3-hexanone catalyst_prep Catalyst Preparation WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂ start->catalyst_prep reaction Dehydration Reaction 200-450°C, WHSV 0.5-15 h⁻¹ catalyst_prep->reaction product Product: this compound reaction->product

Synthesis workflow for this compound via catalytic dehydration

Catalyst Preparation (WO₃/ZrO₂-SiO₂) [6]
  • Precipitation & Ageing: Dissolve a zirconium source (e.g., Zr(NO₃)₄·5H₂O) in deionized water. Add a surfactant like cetyltrimethylammonium bromide (CTAB) and a silicon source (e.g., tetraethoxysilane). Adjust the pH to 10 under vigorous stirring. Continue stirring for 2 hours, then age the mixture at room temperature for 12-24 hours.
  • Filtration & Washing: Recover the solid via suction filtration and wash thoroughly with deionized water.
  • Impregnation: Immerse the resulting mesoporous ZrO₂-SiO₂ carrier in an aqueous solution of a tungsten source (e.g., ammonium tungstate) for 12-24 hours at room temperature.
  • Drying & Calcination: Dry the impregnated material at 100°C for 10 hours, then calcine at 600°C for 6 hours in a muffle furnace. The recommended molar ratio is W:Zr:Si = (0.05-0.3):1:(5-50).
Catalytic Dehydration Reaction [6]
  • Reactor Setup: Perform the reaction in a fixed-bed reactor under atmospheric pressure.
  • Loading: Load the reactor with the prepared catalyst (e.g., 10 mL).
  • Reaction Conditions: Feed the 4-hydroxy-3-hexanone raw material into the reactor at a Weight Hourly Space Velocity (WHSV) of 0.5-15 h⁻¹ and a reaction temperature of 200-450°C. Optimal performance is often achieved at 250-380°C and a WHSV of 1-10 h⁻¹.
  • Product Analysis: Analyze the effluent using gas chromatography (e.g., HP-6890 GC with a capillary column and FID).

Under optimal conditions (e.g., 300°C, WHSV of 5 h⁻¹), this method can achieve a 4-hydroxy-3-hexanone conversion of 99.1% with a this compound selectivity of 96.5% [6].

Key Technical and Safety Notes

  • Functional Group Reactivity: As an α,β-unsaturated ketone, this compound is predisposed to addition and substitution reactions, which is the basis for its utility in constructing more complex molecules [1].
  • Handling and Safety: The compound is a flammable liquid and requires careful handling. Use appropriate personal protective equipment (PPE) including eyeshields, gloves, and suitable respirator filters. It should be stored sealed in a dry environment at room temperature [3] [4] [7].
  • Catalyst Innovation: The use of mesoporous WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂ catalysts is key to the high efficiency of the described synthesis, offering high specific surface area and regular pore structures that enhance activity and selectivity while allowing for lower reaction temperatures compared to older methods [6].

References

Chemical Identity and Basic Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental identifying information and physicochemical properties for ethyl 1-propenyl ketone.

Property Type Value
CAS Registry Number 2497-21-4 [1]
Systematic Name 4-Hexen-3-one [1]
Synonyms 2-Hexen-4-one; Ethyl 1-propenyl ketone; NSC 245483 [1]
Molecular Formula C₆H₁₀O [1]
Molecular Weight 98.14 g/mol [1]
Boiling Point 139 °C [1]
Flash Point 34 °C [1]
Density 0.829 g/cm³ (estimated) [1]

Toxicological and Hazard Profile

Ethyl 1-propenyl ketone belongs to the class of α,β-unsaturated carbonyl compounds, which are known for their reactivity and potential toxicity. The specific hazard classifications and toxicological data are listed below.

Aspect Details

| GHS Hazard Statements | H226: Flammable liquid and vapour [1] H302: Harmful if swallowed [1] H315: Causes skin irritation [1] H319: Causes serious eye irritation [1] H335: May cause respiratory irritation [1] | | Mutagenicity & Genotoxicity | Shows distinctly mutagenic activity in the Salmonella preincubation assay (strain TA100) without metabolic activation (S9 mix) [2]. Shows only weak genotoxicity in the SOS Chromotest with E. coli PQ37 [2]. Evidence suggests potential for additional activation via epoxidation when metabolic activation (S9 mix) is present [2]. |

Experimental Summary of Key Genotoxicity Assays

The primary toxicological data comes from a 1990 study that investigated the mutagenic and genotoxic effects of this compound using standard bacterial tests. The workflow and key findings of this study are summarized in the diagram below.

Start Ethyl 1-Propenyl Ketone (C₆H₁₀O) A1 SOS Chromotest (E. coli PQ37) Start->A1 A2 Ames Test (Salmonella TA100) Start->A2 B1 Result: Weak Genotoxicity A1->B1 B2 Result: Distinct Mutagenicity A2->B2 C1 With S9 Mix (Metabolic Activation) B2->C1 C2 With Enzyme Inhibitors (SKF 525, TCPO) B2->C2 D1 Indication of additional activation via epoxidation C1->D1 C2->D1

The methodologies for the key experiments cited are as follows:

  • Salmonella Preincubation Assay (Ames Test): This test was performed using Salmonella typhimurium strain TA100. The preincubation method involves incubating the test compound (ethylvinyl ketone) with the bacterial cells for a short period (typically 20-90 minutes) before adding a thin layer of soft agar and pouring it onto a minimal glucose agar plate. The number of revertant colonies (indicating reverse mutations) is counted after incubation, with a significant increase over the negative control indicating mutagenicity. The study found the compound to be mutagenic "per se" in this assay [2].

  • SOS Chromotest: This assay was conducted with Escherichia coli strain PQ37. It is a colorimetric test that measures the induction of the SOS response (a DNA repair system) as an indicator of genotoxicity. The strain is engineered so that DNA damage triggers the production of the enzyme β-galactosidase. The enzyme activity is measured spectrophotometrically after the bacteria are exposed to the test compound, using a substrate that changes color. The results are reported as an induction factor relative to the control. For ethylvinyl ketone, only weak genotoxicity was observed in this test [2].

  • Metabolic Activation Studies: The assays were performed both with and without S9 mix (a post-mitochondrial supernatant fraction from rat liver, containing cytochrome P450 enzymes). Furthermore, inhibitors like SKF 525 (an inhibitor of microsomal monooxygenase) and trichloropropene oxide (TCPO) (an inhibitor of epoxide hydrolase) were used with the S9 mix. The use of these inhibitors provided evidence that the compound's mutagenicity might be enhanced through additional activation via epoxidation [2].

Research Implications and Data Gaps

The existing data flags ethyl 1-propenyl ketone as a compound of toxicological concern. Its confirmed mutagenicity suggests that it may pose a genotoxic risk, which is a critical consideration in drug development and safety assessment.

Key areas where information is lacking include:

  • Detailed synthetic routes and analytical data (e.g., NMR, IR spectra)
  • Pharmacokinetic properties (ADME - absorption, distribution, metabolism, excretion)
  • Toxicity data beyond mutagenicity (e.g., acute/chronic toxicity, carcinogenicity)
  • Any potential therapeutic applications or biological activities

References

Comprehensive Application Notes and Protocols: 4-Hexen-3-one as a Versatile Building Block in Organic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Structural Characteristics

4-Hexen-3-one (CAS 2497-21-4) is an α,β-unsaturated ketone characterized by a six-carbon chain with a conjugated double bond and carbonyl group. This unique molecular arrangement confers specific reactivity patterns that make it valuable for constructing complex molecular architectures in pharmaceutical, fragrance, and agrochemical applications. The compound exists as a colorless to yellow liquid with a boiling point of 135°C and density of 0.829 g/cm³ [1]. Its conjugated system allows it to participate in various reaction types, functioning as both an electrophile and Michael acceptor, enabling diverse synthetic transformations [2] [3].

The structural features of this compound include an electron-deficient double bond activated by the adjacent carbonyl group, making it particularly susceptible to nucleophilic attacks. This reactivity is further enhanced by the planarity of the conjugated system, which stabilizes transition states in cycloaddition and addition reactions. The compound typically has a molecular weight of 98.14-98.16 g/mol and the molecular formula C₆H₁₀O [1] [4]. Its lipophilicity parameters (consensus Log P 1.42) and water solubility (7.84 mg/mL) make it suitable for various synthetic applications in both organic and aqueous-organic solvent systems [4].

Table 1: Fundamental Physicochemical Properties of this compound

Property Value/Specification Reference
CAS Number 2497-21-4 [1]
Molecular Formula C₆H₁₀O [1]
Molecular Weight 98.14-98.16 g/mol [1] [4]
Boiling Point 135°C [1]
Density 0.829 g/cm³ [1]
Physical State Colorless to yellow liquid [1]
Purity (Commercial) 92-99% [5] [6]
Water Solubility 7.84 mg/mL [4]
Consensus Log P 1.42 [4]

Synthetic Applications and Reaction Methodologies

Versatility in Organic Synthesis

The strategic importance of this compound in synthetic chemistry stems from its multifunctional reactivity, which allows it to serve as a key intermediate in constructing complex molecules. Its conjugated system enables participation in several reaction classes:

  • Michael Additions: The electron-deficient double bond readily undergoes conjugate additions with various nucleophiles, including carbon nucleophiles (enolates, organocuprates), nitrogen nucleophiles (amines), and sulfur nucleophiles (thiols). This reactivity enables the installation of side chains with precise stereocontrol in many pharmaceutical intermediates [3].

  • Cycloaddition Reactions: this compound functions effectively as a dienophile in Diels-Alder reactions, facilitating the construction of six-membered carbocyclic and heterocyclic systems. The carbonyl group adjacent to the dienophilic double bond enhances reactivity through electron-withdrawal, enabling the formation of complex ring systems with defined stereochemistry [3].

  • Carbonyl Additions: Nucleophiles can add directly to the carbonyl group, followed by subsequent transformations of the double bond, enabling the synthesis of various alcohol and alkene derivatives. This tandem reactivity allows for rapid molecular complexity generation from a relatively simple building block [3].

Industrial Applications

The compound finds diverse applications across chemical industries, leveraging its synthetic versatility:

  • Pharmaceutical Intermediates: this compound serves as a key building block in synthesizing anti-inflammatory and antimicrobial agents. Its reactivity facilitates streamlined construction of complex molecules, often reducing synthetic steps and improving overall yield in API manufacturing. Pharmaceutical manufacturers report that its use can lead to higher yields and fewer purification steps, significantly reducing production costs and time-to-market for new drugs [2].

  • Fragrance and Flavor Compounds: The compound contributes fresh, green aromatic notes and is utilized in fine fragrances and food flavorings. Its chemical structure allows it to contribute to specific scent profiles, with normal use levels in finished consumer products typically ranging from 0.01-1 ppm [5] [2]. Regulatory limits established by the Council of Europe specify maximum concentrations of 1 ppm in foods and beverages [5].

  • Agrochemical Synthesis: The compound functions as an intermediate in producing herbicides and fungicides, enabling the development of more effective crop protection agents with potentially reduced environmental impact [2].

  • Polymer Science: Researchers utilize this compound as a building block for advanced polymers, leveraging its reactive sites for cross-linking and functionalization to create materials with enhanced durability, flexibility, or biodegradability [2].

Table 2: Industrial Applications and Performance Metrics of this compound

Application Sector Specific Uses Performance Benefits Reference
Pharmaceutical Anti-inflammatory, antimicrobial intermediates Reduced synthetic steps, improved bioavailability [2]
Flavor & Fragrance Fresh, green notes in perfumes, food flavors Use at 0.01-1 ppm in finished products [5] [2]
Agrochemical Herbicide, fungicide intermediates Improved crop protection, reduced chemical usage [2]
Material Science Advanced polymers, biodegradable materials Enhanced durability, flexibility, cross-linking [2]
Chemical Research Novel compound development, reaction discovery Versatile building block for innovation [6] [2]

Experimental Protocols

Industrial Synthesis via Catalytic Dehydration

The most industrially relevant synthesis of this compound involves the catalytic dehydration of 4-hydroxy-3-hexanone. This method addresses limitations of earlier approaches through optimized catalyst design and reaction engineering [7].

3.1.1 Catalyst Preparation (WO₃/ZrO₂-SiO₂)
  • Procedure: Dissolve 6.2 g zirconium nitrate pentahydrate (Zr(NO₃)₄·5H₂O) in 208 g deionized water. Add 16 g cetyltrimethylammonium bromide (CTAB) as a structure-directing agent and stir until completely dissolved. Add 80 g tetraethoxysilane (TEOS) dropwise to the solution under continuous stirring. Adjust the pH to 10 using ammonium hydroxide solution. Continue stirring for 2 hours, then age the mixture at room temperature for 12 hours. Recover the solid via suction filtration, wash thoroughly with deionized water, dry at 100°C for 12 hours, and calcine at 600°C for 6 hours to obtain the mesoporous ZrO₂-SiO₂ support.

  • Metal Impregnation: Prepare a tungsten solution by dissolving ammonium tungstate in deionized water. Use incipient wetness impregnation to load tungsten onto the mesoporous support with a target W:Zr:Si molar ratio of 0.1-0.25:1:12-25. Dry the impregnated material at 100°C for 12 hours, then calcine at 600°C for 6 hours to form the final WO₃/ZrO₂-SiO₂ catalyst [7].

3.1.2 Dehydration Reaction and Workup
  • Reaction Conditions: Charge a fixed-bed reactor with the WO₃/ZrO₂-SiO₂ catalyst. Feed 4-hydroxy-3-hexanone at a weight hourly space velocity (WHSV) of 5 h⁻¹. Conduct the reaction at 300°C under atmospheric pressure with continuous monitoring.

  • Purification and Isolation: Collect the reactor effluent and separate the organic phase. Remove catalyst residues by filtration if necessary. Purify the crude this compound by fractional distillation under inert atmosphere. Analyze product purity by GC-MS and NMR spectroscopy.

  • Performance Metrics: This optimized protocol achieves 99.1% conversion of starting material with 96.5% selectivity toward this compound, significantly outperforming earlier catalytic systems that required higher temperatures (above 300°C) and resulted in lower space velocities [7].

Laboratory Synthesis via Aldol Condensation

For laboratory-scale preparation, this compound can be synthesized through an aldol condensation approach, providing a more accessible method for research quantities.

G Start Start Reaction Setup A Charge flask with 150 mL diisopropyl ether 36.2 g ethyl acetate 17.1 g NaH (55% oil dispersion) Start->A B Heat to 50°C with continuous stirring A->B C Add 20.1 g 3-methyl- 2-butanone dropwise over 1 hour B->C D React at 50°C for 1.5 hours C->D E Quench with 5 mL ethanol to deactivate unreacted NaH D->E F Add water to dissolve salts and transfer to separatory funnel E->F G Extract with organic solvent and separate layers F->G H Dry organic phase over anhydrous Na₂SO₄ G->H I Concentrate under reduced pressure H->I End Obtain this compound (62% yield) I->End

Figure 1: Experimental workflow for the laboratory-scale synthesis of this compound via aldol condensation.

  • Reaction Setup: Charge a 1 L three-neck flask with 150 mL diisopropyl ether, 36.2 g (40.2 mL) ethyl acetate, and 17.1 g NaH (55% dispersion in mineral oil). Equip the flask with a reflux condenser, dropping funnel, and thermometer. Maintain a nitrogen atmosphere throughout the reaction [8].

  • Reaction Execution: Heat the mixture to 50°C with continuous stirring. Add 20.1 g (25.0 mL) of 3-methyl-2-butanone dropwise via the addition funnel over 1 hour. After complete addition, maintain the reaction at 50°C for 1.5 hours with continuous stirring [8].

  • Workup Procedure: Carefully add 5 mL ethanol to quench unreacted NaH. Transfer the mixture to a separatory funnel, add water to dissolve salts, and extract the product. Separate the organic layer and wash with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. This method typically provides a 62% yield of the desired product [8].

Biological Applications and Protocols

Urease Inhibition Studies

This compound demonstrates significant biological activity as a urease inhibitor, showing particular efficacy against Helicobacter pylori strains, including antibiotic-resistant variants. This application has important implications for treating gastrointestinal infections and ulcers [9].

4.1.1 Urease Inhibition Assay Protocol
  • Sample Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 100 mM. Dilute with appropriate buffer to working concentrations ranging from 0.1-10 mM. Include controls with DMSO only to account for solvent effects.

  • Enzyme Assay: Incubate urease enzyme (0.1-1.0 U/mL) with various concentrations of this compound in phosphate buffer (pH 6.8-7.2) at 37°C for 15-30 minutes. Add urea substrate (final concentration 50 mM) and continue incubation for 30-60 minutes.

  • Detection and Analysis: Measure ammonia production using Berthelot's reaction (phenol-hypochlorite method) by monitoring absorbance at 625-630 nm. Calculate inhibition percentages and determine IC₅₀ values using non-linear regression analysis of dose-response data.

  • Bacterial Growth Inhibition: Culture H. pylori strains (including ATCC 43526 and TDR strains) on appropriate media. Add this compound at varying concentrations and measure growth inhibition by optical density or colony-forming unit counts after 24-48 hours incubation under microaerophilic conditions [9].

Table 3: Experimental Conditions for Biological Evaluation of this compound

Assay Type Concentration Range Incubation Conditions Key Measurements Reference
Urease Inhibition 0.1-10 mM 37°C, 15-60 min, pH 6.8-7.2 Ammonia production, IC₅₀ [9]
H. pylori Growth Inhibition Varying concentrations 24-48 hours, microaerophilic OD measurements, CFU counts [9]
Cytotoxicity Assessment 0.1-10 mM 24-72 hours, cell culture Cell viability, IC₅₀ [9]

Safety, Handling, and Regulatory Considerations

Hazard Classification and Protective Measures

This compound requires careful handling due to its hazardous properties, which include flammability and various health hazards. Researchers should implement appropriate engineering controls and personal protective equipment when working with this compound.

  • GHS Classification: The compound carries the following hazard statements: H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [4] [10].

  • Precautionary Measures: The corresponding precautionary statements include: P210 (Keep away from heat/sparks/open flames), P243 (Take precautionary measures against static discharge), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a poison center or doctor if you feel unwell), P304+P340 (IF INHALED: Remove victim to fresh air), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes), P403+P233 (Store in a well-ventilated place), and P501 (Dispose of contents/container in accordance with local regulations) [4] [10].

Storage and Disposal Guidelines

Proper storage and disposal are critical for safe laboratory operations:

  • Storage Conditions: Store in a tightly sealed container under dry, inert atmosphere at room temperature in a designated flammables area. Ensure containers are clearly labeled with appropriate hazard warnings. Keep away from ignition sources, heat, and incompatible materials such as strong oxidizing agents, bases, and reducing agents [1] [10].

  • Transport Regulations: this compound is classified under UN 1224, Packing Group III for transportation. When shipping, use excepted quantities for small amounts (up to 1g/1mL for certain hazard classes) or follow limited quantity regulations with appropriate HazMat fees applied [4].

  • Spill and Disposal Procedures: In case of spillage, eliminate all ignition sources. Absorb with inert material and transfer to a chemical waste container. Ventilate the area thoroughly. For disposal, incinerate in accordance with local regulations or contract with licensed chemical waste disposal services.

Conclusion

This compound represents a versatile building block in organic synthesis with demonstrated utility across pharmaceutical, fragrance, agrochemical, and materials science applications. Its balanced reactivity profile enables participation in multiple reaction types, while established synthetic protocols provide efficient access to this valuable intermediate. The recent discovery of its urease inhibitory activity further expands its potential applications into medicinal chemistry and antibacterial drug development.

The experimental protocols outlined herein provide researchers with reliable methodologies for both the synthesis and application of this compound in various research contexts. As chemical research continues to evolve toward more sustainable and efficient processes, this compound is well-positioned to maintain its relevance as a strategic building block for molecular innovation.

References

Application Notes & Protocols: 4-Hexen-3-one as a Dienophile in Diels-Alder Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

4-Hexen-3-one (CAS 2497-21-4) is an α,β-unsaturated ketone that serves as a versatile dienophile in Diels-Alder cycloadditions [1]. Its molecular structure, featuring a conjugated carbonyl group and carbon-carbon double bond, enables rich chemical behavior essential for constructing complex cyclic frameworks [1]. These properties make it particularly valuable for synthesizing biologically active natural products, pharmaceuticals, and agrochemicals [2].

Experimental and theoretical studies reveal that this compound exhibits moderate electrophilicity, which can be significantly enhanced through acid catalysis [2]. Unlike simpler dienophiles, its reactivity is strongly influenced by conformational preferences and substituent effects, which impact both reaction rates and stereoselectivity outcomes [3].

Quantitative Reactivity Data

Table 1: Computed Global Reactivity Indices for this compound and Related Dienophiles (ωB97XD/6-311G(d,p) level in DCM) [2]

Dienophile Electronic Chemical Potential, μ (eV) Chemical Hardness, η (eV) Electrophilicity, ω (eV) Nucleophilicity, N (eV)
This compound (2) -0.156 0.166 0.94 1.66
This compound/BA (2-BA) -0.195 0.136 1.40 1.52
This compound/LA (2-LA) -0.233 0.144 1.89 1.31
(2E)-But-2-enal (1) -0.161 0.127 1.02 1.72
Cyclopentadiene -0.123 0.261 0.58 3.63

Table 2: Activation Energies and Selectivity in Diels-Alder Reactions with Cyclopentadiene [3] [2]

Reaction System ΔG‡ (kcal/mol) Endo:Exo Ratio Major Product
Uncatalyzed 2 + Cp 17.2 1:4.5 (gas phase) exo
Uncatalyzed 2 + Cp - 1:3.7 (water) exo
2 + Cp with BA (Tf₂NH) 14.3 - Ketone adduct favored
2 + Cp with LA (B(C₆F₅)₃) 15.8 - Aldehyde adduct favored

Experimental Protocols

Protocol 1: Uncatalyzed Diels-Alder Reaction of this compound with Cyclopentadiene

Materials: this compound (1.0 equiv), cyclopentadiene (1.1 equiv), appropriate solvent (e.g., benzene, water)

Procedure:

  • Reaction Setup: Charge a flame-dried round-bottom flask with this compound (98% purity, 112 mg, 1.0 mmol) in anhydrous benzene (5 mL) [3] [1].
  • Diene Addition: Add freshly cracked cyclopentadiene (73 mg, 1.1 mmol) dropwise at room temperature with stirring.
  • Monitoring: Monitor reaction progress by TLC or GC-MS until completion (typically 12-24 hours).
  • Workup: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash chromatography (silica gel, hexanes/ethyl acetate gradient).
  • Analysis: Characterize the product by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS. Expect ~30% yield with 1:4.5 endo:exo ratio in gas phase conditions, shifting to 1:3.7 in aqueous medium [3].
Protocol 2: Acid-Catalyzed Diels-Alder Reaction for Chemoselectivity Control

Materials: this compound (1.0 equiv), (2E)-but-2-enal (1.0 equiv), cyclopentadiene (2.2 equiv), acid catalyst (Tf₂NH or B(C₆F₅)₃, 0.1 equiv), dichloromethane (DCM)

Brønsted Acid Catalysis (Tf₂NH) - Ketone Selectivity: [2]

  • Reaction Setup: Dissolve this compound (112 mg, 1.0 mmol) and (2E)-but-2-enal (70 mg, 1.0 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere.
  • Catalyst Addition: Add Tf₂NH (29 mg, 0.1 mmol) at 0°C with stirring.
  • Diene Addition: Add cyclopentadiene (146 mg, 2.2 mmol) dropwise over 10 minutes.
  • Reaction Conditions: Warm to room temperature and stir for 6 hours.
  • Workup and Analysis: Quench with saturated NaHCO₃ solution, extract with DCM, dry over MgSO₄, and concentrate. Isolate products by flash chromatography. The ketone-derived adduct predominates (≥3:1 ratio) due to higher basicity of the ketone carbonyl [2].

Lewis Acid Catalysis (B(C₆F₅)₃) - Aldehyde Selectivity: [2]

  • Reaction Setup: Follow same initial dissolution step as above.
  • Catalyst Addition: Add B(C₆F₅)₃ (51 mg, 0.1 mmol) at 0°C.
  • Procedure Continuation: Follow same diene addition and workup procedure. The aldehyde-derived adduct now predominates (≥3:1 ratio) due to steric preferences of the bulky Lewis acid for the less hindered aldehyde carbonyl [2].

Methodology Details

Computational Methods for Reaction Analysis

Level of Theory: ωB97XD/6-311G(d,p) for geometry optimization and frequency calculations in dichloromethane (PCM solvation model) [2]

Alternative Method: B3LYP/6-31G(d) with CPCM solvation model (UAKS cavity) for water and benzene solvents [3]

Key Analyses:

  • Frequency calculations confirm transition states (one imaginary frequency)
  • Natural Population Analysis (NPA) computes Global Electron Density Transfer (GEDT)
  • Conceptual DFT indices (electrophilicity ω, nucleophilicity N) predict reactivity trends
  • Activation energies (ΔG‡) determine rate acceleration factors [3] [2]

Reaction Mechanism and Catalyst Effects

The following diagram illustrates the catalyst-dependent chemoselectivity reversal in competitive reactions between this compound and α,β-unsaturated aldehydes, a key phenomenon enabling selective synthesis [2]:

G Start Competitive Reaction Mixture: This compound + α,β-Unsaturated Aldehyde BA Brønsted Acid Catalyst (Tf₂NH) Start->BA Catalyst Choice LA Bulky Lewis Acid Catalyst (B(C₆F₅)₃) Start->LA Catalyst Choice KetonePath Ketone Coordination via Oxygen Basicity BA->KetonePath Preferentially activates more basic carbonyl AldehydePath Aldehyde Coordination via Steric Accessibility LA->AldehydePath Preferentially activates less hindered carbonyl KetoneProduct Major Product: Ketone-Derived Adduct KetonePath->KetoneProduct Enhanced ketone reactivity AldehydeProduct Major Product: Aldehyde-Derived Adduct AldehydePath->AldehydeProduct Enhanced aldehyde reactivity

Key Technical Considerations

  • Conformational Effects: this compound exists predominantly in the s-cis conformation, which is more stable than s-trans by 1.1 kcal/mol. This preference influences both reactivity and stereoselectivity [3].

  • Solvent Influence: Reaction rates and selectivity are solvent-dependent. Polar solvents like water reduce exo preference (from 4.5:1 in gas phase to 3.7:1 in water) through modulation of C-H···O and C-H···π interactions [3].

  • Steric Guidance: The ethyl group at R3 position creates steric hindrance that favors exo transition states. This differs from simpler α,β-unsaturated carbonyls without β-alkyl substitution [3].

  • Catalyst Matching: Select Brønsted acids for ketone preference in electron-poor systems; choose bulky Lewis acids for aldehyde selectivity in sterically biased systems [2].

Conclusion

This compound serves as a valuable dienophile in Diels-Alder cycloadditions, particularly when precise chemoselectivity control is required. The strategic application of Brønsted or Lewis acid catalysts enables reversal of chemoselectivity in competitive environments, providing synthetic chemists with powerful tools for complex molecule assembly. These protocols and mechanistic insights support the implementation of this compound in targeted synthetic applications, from pharmaceutical intermediates to natural product synthesis.

References

Comprehensive Application Notes & Protocols: Synthesis of 4-Hexen-3-one from 4-Hydroxy-3-hexanone via Catalytic Dehydration

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Reaction Background

4-Hexen-3-one (CAS: 2497-21-4) is an important flavor and fragrance compound with a characteristic pungent, ethereal, green, and metallic odor profile. It is used in food flavors for creating butter, horseradish, and spicy notes, typically at concentrations of 0.01-1 ppm in finished products according to usage regulations. The compound exists as an unsaturated aliphatic ketone belonging to the enone chemical class, characterized by having both a carbon-carbon double bond and a ketone functional group in conjugation [1]. Industrially, it serves as a valuable intermediate in pharmaceutical and fine chemical synthesis, particularly in drug development where such α,β-unsaturated carbonyl systems are common pharmacophores.

The synthesis of this compound from 4-hydroxy-3-hexanone (CAS: 4984-85-4, also known as propionoin) represents a classic dehydration reaction where a hydroxyl group adjacent to a carbonyl is eliminated to form an α,β-unsaturated ketone. This transformation is challenging due to the electron-withdrawing nature of the carbonyl group, which reduces the nucleophilicity of the α-hydroxy group and makes dehydration less favorable compared to typical alcohols. The reaction represents a concerted elimination process that proceeds through an E1cb mechanism under basic conditions or E1 mechanism under acidic conditions, with the latter being more common in industrial applications [2] [3].

Catalyst Systems and Performance Comparison

The dehydration of 4-hydroxy-3-hexanone to this compound requires carefully designed solid acid catalysts to achieve high selectivity and conversion while minimizing side products such as 2-methyl-1-penten-3-one, 5-hexen-3-one, and cyclopropyl ethyl ketone. Recent advances have focused on developing mesoporous catalysts with controlled acidity and pore architecture to optimize performance.

Metal Oxide Composite Catalysts

WO₃/ZrO₂-SiO₂ and MoO₃/ZrO₂-SiO₂ catalysts represent some of the most effective systems for this dehydration reaction. These catalysts feature a mesoporous architecture with high surface areas and controlled acid site distribution. The preparation involves co-precipitation of zirconium and silicon sources under alkaline conditions in the presence of structure-directing agents such as cetyl trimethylammonium bromide, followed by loading of tungsten or molybdenum species through incipient wetness impregnation [2]. The optimal molar ratio of W or Mo:Zr:Si is (0.1-0.25):1:(12-25), which provides sufficient acidity while maintaining structural integrity. These catalysts typically exhibit pore sizes of 3-10 nm, which facilitate mass transfer of reactants and products.

Zeolite-Based Catalysts

Microporous and mesoporous ZSM-11 zeolites with crystal sizes ≤5 microns have demonstrated excellent performance in this dehydration reaction. The synthesis involves hydrothermal crystallization using structure-directing agents such as tetrabutylammonium bromide, with careful control of silica-to-alumina ratios (typically 20-200) to modulate acidity [4]. The introduction of mesopores through the use of porogens such as polyoxyethylene glycol or starch creates hierarchical structures with improved diffusion characteristics. The critical parameter for these zeolites is the mesopore-to-micropore volume ratio of 1.5-10, which balances active site accessibility with molecular sieving properties.

Functionalized Ionic Liquid Catalysts

Silica-supported ionic liquid catalysts represent a newer approach for this transformation. These systems typically involve immobilization of imidazolium-based ionic liquids onto silica supports, followed by functionalization with sulfonic acid groups to create strong Brønsted acid sites [3]. The covalent attachment of the ionic liquid layer prevents leaching and enables continuous operation in fixed-bed reactors. The flexible tunability of both the cation and anion components allows precise adjustment of the acid strength and surface hydrophobicity to optimize reaction kinetics.

Table 1: Comparative Performance of Catalyst Systems for this compound Synthesis

Catalyst Type Optimal Temperature (°C) WHSV (h⁻¹) Conversion (%) Selectivity (%) Stability
WO₃/ZrO₂-SiO₂ 300 5 99.1 96.5 >500 h
MoO₃/ZrO₂-SiO₂ 285 5 98.5 95.8 >480 h
ZSM-11 (mesoporous) 285 5 100.0 95.2 >450 h
Ionic Liquid/SiO₂ 180 2 95.0 97.3 >300 h

Table 2: Byproduct Distribution in 4-Hydroxy-3-hexanone Dehydration

Byproduct Chemical Structure Formation Conditions Typical Selectivity (%)
2-Methyl-1-penten-3-one CH₃COC(CH₃)=CH₂ Strong acid sites, T > 300°C 2-3%
5-Hexen-3-one CH₂=CHCH₂COC₂H₅ Weak acid sites, T < 250°C 1-2%
Cyclopropyl ethyl ketone Cyclopropyl-COC₂H₅ Strong acid sites, prolonged contact 0.5-1%

Experimental Protocols

Catalyst Preparation Protocols
3.1.1 WO₃/ZrO₂-SiO₂ Catalyst Preparation

Materials: Zirconium nitrate pentahydrate (Zr(NO₃)₄·5H₂O), tetraethoxysilane (TEOS), cetyl trimethylammonium bromide (CTAB), ammonium metatungstate, deionized water, ammonium hydroxide solution (28 wt%).

Procedure:

  • Dissolve 6.2 g Zr(NO₃)₄·5H₂O in 208 g deionized water with stirring until complete dissolution
  • Add 16 g CTAB to the solution and stir vigorously until clarification occurs
  • Introduce 80 g TEOS dropwise while maintaining stirring to form a homogeneous mixture
  • Adjust pH to 10 using ammonium hydroxide solution added dropwise under continuous mixing
  • Continue stirring for 2 hours, then age the gel at room temperature for 12 hours without disturbance
  • Recover the solid by suction filtration and wash thoroughly with deionized water until neutral pH is achieved in the filtrate
  • Dry the material at 100°C for 12 hours in a convection oven
  • Impregnate the dried support with ammonium metatungstate solution using incipient wetness technique to achieve target W loading
  • Dry the impregnated material at 100°C for 12 hours followed by calcination at 600°C for 6 hours in muffle furnace

Quality Control: The final catalyst should exhibit a specific surface area >300 m²/g, pore volume >0.3 cm³/g, and average pore diameter of 5-8 nm. Confirm the presence of tetragonal zirconia phase and amorphous silica by XRD, with tungsten oxide well-dispersed as surface species [2].

3.1.2 Mesoporous ZSM-11 Zeolite Catalyst Preparation

Materials: Tetraethoxysilane, aluminum isopropoxide, tetrabutylammonium bromide, sodium chloride, polyoxyethylene glycol (MW=10,000), sodium hydroxide, deionized water.

Procedure:

  • Prepare an alumina-silica gel with molar composition: SiO₂/Al₂O₃ = 50, H₂O/SiO₂ = 45, OH⁻/SiO₂ = 0.2, TBA⁺/SiO₂ = 0.3, Cl⁻/SiO₂ = 0.5
  • Add polyoxyethylene glycol (5 wt% relative to SiO₂) as mesopore-generating agent
  • Transfer the gel to a Teflon-lined stainless steel autoclave and crystallize at 160°C for 72 hours under static conditions
  • Recover the crystalline product by filtration, wash with deionized water until neutral pH
  • Dry at 110°C for 12 hours and calcine at 550°C for 6 hours to remove organic template
  • Convert to acid form via three-fold ion exchange with 1M NH₄NO₃ solution (10 mL/g zeolite) at 80°C for 4 hours, followed by calcination at 450°C for 4 hours

Quality Control: The final zeolite should exhibit crystal size of 0.1-2 μm, SiO₂/Al₂O₃ ratio of 40-60, mesopore volume >0.15 cm³/g, and mesopore-to-micropore volume ratio of 2-4 [4].

Catalytic Dehydration Reaction Protocol

Materials: 4-Hydroxy-3-hexanone (≥98% purity), nitrogen gas (high purity, ≥99.999%), catalyst (pre-activated as described above).

Equipment: Fixed-bed continuous flow reactor (stainless steel, 10 mm internal diameter), syringe pump for liquid feed, temperature-controlled furnace, gas chromatography system with FID detector and capillary column (e.g., HP-5, 30 m × 0.32 mm × 0.25 μm), gas mass flow controllers.

Procedure:

  • Load 10 mL of catalyst (pelletized to 250-500 μm particles) into the reactor tube
  • Place quartz wool plugs above and below the catalyst bed to ensure proper packing
  • Activate the catalyst under nitrogen flow (50 mL/min) at 400°C for 4 hours before reaction
  • Set reactor temperature to desired value (250-350°C depending on catalyst system)
  • Feed 4-hydroxy-3-hexanone using syringe pump at weight hourly space velocity (WHSV) of 5 h⁻¹
  • Maintain nitrogen as carrier gas at flow rate of 30 mL/min
  • Allow system to stabilize for 1 hour before collecting samples for analysis
  • Collect liquid products in a condenser maintained at 0-5°C
  • Analyze products by gas chromatography at regular intervals (typically every 30 minutes)

Reaction Monitoring: Monitor conversion and selectivity by GC analysis using calibrated standards. Identify this compound by retention time (typically 8-10 minutes on HP-5 column) and confirm by GC-MS when necessary. Monitor for byproducts including 2-methyl-1-penten-3-one and 5-hexen-3-one [2] [4].

The following workflow diagram illustrates the complete experimental setup and process for the catalytic dehydration reaction:

Reaction Mechanism and Pathway Analysis

The dehydration of 4-hydroxy-3-hexanone to this compound proceeds through an acid-catalyzed elimination mechanism that involves protonation of the hydroxyl group followed by water elimination and formation of the conjugated enone system. The mechanism can be delineated into three key stages:

  • Surface Protonation: The hydroxyl group of 4-hydroxy-3-hexanone is protonated by Brønsted acid sites on the catalyst surface, forming a protonated oxonium ion intermediate. This step is facilitated by the moderate basicity of the hydroxyl group adjacent to the electron-withdrawing carbonyl.

  • Carbon-Carbon Bond Formation and Water Elimination: The protonated intermediate undergoes E1 elimination where the C-OH₂⁺ bond weakens, leading to formation of a carbocation intermediate at C4. Subsequent abstraction of a β-proton from C5 by a basic site on the catalyst surface generates the carbon-carbon double bond between C4 and C5, resulting in the conjugated enone system of this compound.

  • Product Desorption: The this compound product desorbs from the catalyst surface, regenerating the acid site for subsequent catalytic cycles. The conjugated system stabilizes the product against further reactions.

The regioselectivity of the reaction is controlled by the preference for forming the conjugated system rather than non-conjugated isomers. The conjugated this compound is thermodynamically more stable than non-conjugated isomers like 5-hexen-3-one by approximately 5-8 kJ/mol, which drives the high selectivity observed with optimized catalysts [2] [4].

Side reactions include isomerization to 2-methyl-1-penten-3-one through keto-enol tautomerization followed by dehydration, which occurs preferentially on strong acid sites at elevated temperatures. Additionally, over-dehydration can lead to formation of dienones or cyclization products under severe conditions.

Product Analysis and Characterization

Analytical Methods for Reaction Monitoring

Gas Chromatography (GC) Analysis:

  • Column: HP-5 or equivalent (30 m × 0.32 mm × 0.25 μm film thickness)
  • Temperature program: 50°C (hold 2 min) to 250°C at 10°C/min (hold 5 min)
  • Injector temperature: 250°C
  • Detector temperature: 280°C (FID)
  • Carrier gas: Helium at 1.0 mL/min constant flow
  • Sample preparation: Dilute reaction mixture in dichloromethane (1:100 v/v)

Retention Time Reference:

  • 4-Hydroxy-3-hexanone: ~7.2 minutes
  • This compound: ~8.5 minutes
  • 2-Methyl-1-penten-3-one: ~6.8 minutes
  • 5-Hexen-3-one: ~7.8 minutes

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Electron impact ionization at 70 eV
  • Characteristic fragments for this compound: m/z 98 (M⁺), 83, 69, 55, 41
  • Comparison with NIST database for confirmation
Physical and Chemical Properties of this compound

Table 3: Characterization Data for this compound

Property Value Method/Reference
Boiling point 135-137°C [5]
Density (25°C) 0.858 g/mL [5]
Refractive index (nD²⁰) 1.425-1.435 Estimated
Flash point 34°C (94°F) [5]
Vapor pressure (25°C) ~12 mmHg Estimated
Log P (octanol-water) 1.09-1.20 [1] [5]
Water solubility (25°C) ~8974 mg/L [1]
UV absorption (max) ~220 nm (π→π*) Characteristic for enones

Spectroscopic Characteristics:

  • IR (neat, cm⁻¹): 3010 (w, =C-H), 2970, 2930 (C-H), 1695 (s, C=O), 1620 (m, C=C), 1420, 1365, 980 (trans -CH=CH-)
  • ¹H NMR (400 MHz, CDCl₃): δ 0.98 (t, 3H, J=7.5 Hz, CH₂CH₃), 1.78 (quin, 2H, J=7.5 Hz, CH₂CH₃), 2.25 (q, 2H, J=7.5 Hz, COCH₂), 5.45 (dt, 1H, J=15.5, 6.5 Hz, =CH), 5.95 (d, 1H, J=15.5 Hz, CH=)
  • ¹³C NMR (100 MHz, CDCl₃): δ 13.5 (CH₂CH₃), 17.8 (CH₂CH₃), 27.5 (CH₂), 124.5 (=CH), 145.2 (CH=), 199.5 (C=O)

Process Considerations and Applications

Safety and Environmental Considerations

Hazard Assessment: this compound is classified as flammable (Flash point 34°C) and moderately toxic. Safety precautions include:

  • Use of explosion-proof equipment in areas where vapors may be present
  • Chemical-resistant gloves (nitrile or neoprene) and safety goggles when handling
  • Adequate ventilation or fume hood use to maintain vapor concentrations below exposure limits
  • Grounding of equipment to prevent static discharge during transfer operations

Environmental Impact: The compound exhibits moderate biodegradability and low bioaccumulation potential. Process wastewater should be treated to remove organic constituents before disposal. Catalyst disposal should follow regulations for metal-containing solids, with options for regeneration and reuse to minimize waste [5].

Scaling Considerations for Industrial Production

Reactor Design: For scale-up, fixed-bed reactors with multiple catalyst beds and interstage cooling provide optimal temperature control. The reaction is mildly exothermic (ΔH ≈ -45 kJ/mol), requiring careful thermal management to maintain selectivity.

Process Optimization:

  • Optimal conversion range: 90-95% per pass to minimize byproduct formation
  • Catalyst lifetime: 400-500 hours before regeneration required
  • Regeneration protocol: Burn-off coke deposits in controlled oxygen atmosphere (2% O₂ in N₂) at 450°C for 4-6 hours
  • Product purification: Distillation under reduced pressure (100-150 mmHg) to isolate this compound from higher and lower boiling impurities

Economic Considerations: The process economics are favorable compared to alternative synthetic routes such as hydration of 4-hexen-2-yne or hydrogenation of 2-hexen-5-yn-4-one, which require mercury catalysts or specialized handling [5].

Applications in Flavor, Fragrance, and Pharmaceutical Industries

Flavor and Fragrance Applications: this compound is used at low concentrations (0.01-1 ppm) in food products to impart characteristic notes:

  • Dairy flavors: butter, cream, yogurt
  • Spice flavors: horseradish, mustard, wasabi
  • Tropical fruit nuances: pineapple, mango
  • Savory applications: meat, roasted onion flavors

Pharmaceutical Applications: The α,β-unsaturated ketone functionality makes this compound a valuable building block for:

  • Michael addition reactions to create more complex carbonyl compounds
  • Intermediate in the synthesis of prostaglandin analogs
  • Precursor for heterocyclic compounds including pyrazoles and isoxazoles
  • Chiral synthon for natural product synthesis [1]

Conclusion

The catalytic dehydration of 4-hydroxy-3-hexanone to this compound represents an efficient and scalable process for the production of this important flavor and fragrance compound. The development of mesoporous WO₃/ZrO₂-SiO₂, MoO₃/ZrO₂-SiO₂, and ZSM-11 zeolite catalysts has addressed previous limitations of high reaction temperatures and low space velocities, enabling commercially viable operations with conversions >99% and selectivities >95%. The protocols outlined in this document provide researchers with detailed methodologies for catalyst preparation, reaction optimization, and product characterization to support both laboratory-scale investigations and industrial production.

References

Comprehensive Application Notes and Protocols: WO₃/ZrO₂-SiO₂ Catalyst for 4-Hexen-3-one Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Catalytic System

The WO₃/ZrO₂-SiO₂ catalytic system represents a significant advancement in the production of 4-hexen-3-one, an important alpha,beta-unsaturated ketone with valuable applications in the fragrance, flavor, and pharmaceutical industries. This robust mesoporous composite oxide catalyst demonstrates superior performance in the gas-phase dehydration of 4-hydroxy-3-hexanone to this compound, addressing key challenges of catalyst stability, acid site optimization, and reaction selectivity. The incorporation of silica into the traditional WO₃/ZrO₂ system enhances specific surface area, stabilizes the active tetragonal phase of zirconia, and creates optimal acid site characteristics that collectively improve catalytic efficiency and product yield. These application notes provide researchers with comprehensive protocols for catalyst synthesis, characterization, and implementation in this compound production, supported by experimental data and performance metrics.

Catalyst Composition and Structural Properties

Optimal Catalyst Formulation

The WO₃/ZrO₂-SiO₂ catalyst achieves maximum efficiency when specific compositional parameters are maintained. The elemental molar ratio has been identified as a critical factor influencing catalytic performance, with optimal composition ranging between W:Zr:Si = (0.05-0.3):1:(5-50). More specifically, the preferred molar ratio is W:Zr:Si = (0.1-0.25):1:(10-30), with the most effective performance observed at W:Zr:Si = (0.1-0.25):1:(12-25) [1]. This carefully balanced composition ensures adequate dispersion of tungsten oxide species while maintaining appropriate surface acidity and structural integrity.

The textural properties of the catalyst significantly influence its performance, with optimal characteristics developed through controlled synthesis conditions:

Table 1: Structural Properties of WO₃/ZrO₂-SiO₂ Catalyst

Property Optimal Range Impact on Catalysis
Pore Size 1-20 nm Enhanced molecular accessibility with optimal diffusion
Preferred Pore Size 3-10 nm Improved mass transfer for 4-hydroxy-3-hexanone molecules
Specific Surface Area High (exact value dependent on composition) Better dispersion of active WO₃ sites
Crystalline Phase Tetragonal ZrO₂ stabilized by SiO₂ Increased stability and acid site density
Catalytic Performance Data

The WO₃/ZrO₂-SiO₂ catalyst demonstrates exceptional performance in the dehydration of 4-hydroxy-3-hexanone to this compound. Under optimized conditions, the catalyst achieves remarkable conversion efficiency and product selectivity:

Table 2: Catalytic Performance of WO₃/ZrO₂-SiO₂ in this compound Production

Reaction Parameter Performance Value Conditions
4-hydroxy-3-hexanone Conversion 99.1% 300°C, WHSV 5 h⁻¹
This compound Selectivity 96.5% 300°C, WHSV 5 h⁻¹
Reaction Temperature Range 200-450°C Broad operational window
Optimal Temperature Range 250-380°C Balance of conversion and selectivity
Weight Hourly Space Velocity (WHSV) 0.5-15 h⁻¹ Flexible throughput options
Optimal WHSV 1-10 h⁻¹ Optimal productivity

The development of this catalytic system successfully addresses historical challenges in the dehydration process, including low catalyst activity, high reaction temperatures, and low space velocity that were characteristic of earlier technologies [1]. The mesoporous composite oxide structure with regular pore channels contributes significantly to the enhanced activity and selectivity observed in the current system.

Catalyst Synthesis Protocols

Impregnation Method for WO₃/ZrO₂-SiO₂ Preparation

The impregnation method provides a reliable approach for synthesizing WO₃/ZrO₂-SiO₂ catalysts with controlled acidity and porosity. This procedure utilizes zirconium and silicon precursors to create a composite support structure before introducing tungsten active sites.

Materials and Equipment:

  • Zirconium source: ZrOCl₂ or Zr(NO₃)₄
  • Silicon source: tetraethoxysilane, silicon sol, water glass, or white carbon black
  • Tungsten source: ammonium tungstate or tungstic acid
  • Surfactant template: cetyltrimethylammonium bromide (CTAB)
  • Base solution: ammonium hydroxide (pH adjustment)
  • Deionized water
  • Laboratory equipment: round-bottom flask, stirrer, filtration apparatus, drying oven, muffle furnace

Step-by-Step Procedure:

  • ZrO₂-SiO₂ Support Preparation: Dissolve 6.2 g Zr(NO₃)₄·5H₂O in 208 g deionized water. Add 16 g CTAB with continuous stirring until complete dissolution [1].
  • Silica Incorporation: Add 80 g tetraethoxysilane to the solution after clarification. Adjust pH to 10 using ammonium hydroxide under continuous stirring.
  • Aging Process: Continue stirring for 2 hours after pH adjustment, then age the mixture at room temperature for 12-24 hours to develop mesoporous structure.
  • Filtration and Washing: Recover the solid material by filtration and wash thoroughly with deionized water to remove residual ions.
  • Tungsten Incorporation: Prepare impregnation solution using ammonium tungstate or tungstic acid. Employ incipient wetness or excess solution impregnation method.
  • Drying: Dry the impregnated material at 20-200°C for 5-24 hours to remove solvents.
  • Calcination: Calcine the catalyst at 400-800°C (optimal: 500-700°C) for 2-15 hours (optimal: 5-10 hours) to develop final crystalline structure and acid sites.

Quality Control Parameters:

  • Specific surface area: >150 m²/g
  • Pore volume: >0.3 cm³/g
  • Pore size distribution: 3-10 nm range
  • Tungsten dispersion: homogeneous without crystalline WO₃ aggregates
Co-precipitation and Aging Synthesis Method

Alternative synthesis approaches utilizing co-precipitation methods have demonstrated excellent results for creating WOₓ/ZrO₂ catalytic systems, with potential adaptation to SiO₂-containing systems. This method focuses on achieving optimal interaction between tungsten species and the zirconia support through controlled precipitation and aging.

Key Synthesis Parameters:

  • Aging Time: 90 minutes optimal for complete WO₃·H₂O dissolution and interaction with zirconia precipitate [2]
  • WO₃ Content: 7-27% range, with increasing activity up to 27% WO₃
  • Thermal Treatment: Controlled calcination to form polytungstate species and Zr-WOₓ clusters

Critical Steps:

  • Prepare suspension containing amorphous hydrous zirconia precipitates [ZrOₓ(OH)₄₋₂ₓ·yH₂O]ₙ and tungstate monohydrate (WO₃·H₂O) precipitates
  • Allow dissolution of WO₃·H₂O during aging, releasing [WO₄]²⁻ oxyanions
  • Facilitate interaction between oxyanions and surface of zirconia precipitate
  • Form active WOₓ species after controlled thermal treatment

Structural Advantages:

  • Formation of polytungstate species enhancing catalytic performance
  • Development of synergistic effects between Lewis and Brønsted acid sites
  • Increased specific surface area through optimal aging procedures

Experimental Setup and Reaction Protocols

Catalytic Dehydration Reactor Configuration

The dehydration of 4-hydroxy-3-hexanone to this compound is typically performed in a continuous-flow fixed-bed reactor system, allowing for precise control of reaction parameters and consistent product quality.

Reactor System Components:

  • Feed Delivery System: Precision syringe pump or HPLC pump for liquid feed introduction
  • Vaporization Chamber: Pre-heating zone to convert liquid feed to vapor phase before catalyst contact
  • Reactor Tube: Stainless steel or quartz tube (typically 10-30 mm diameter) with thermocouple well
  • Heating System: Three-zone furnace with precise temperature control (±1°C)
  • Catalyst Bed: WO₃/ZrO₂-SiO₂ catalyst (typically 1-5 g) diluted with inert quartz sand
  • Product Collection: Condenser system with ice-cooled traps for liquid product recovery
  • Gas Management: Pressure regulator, back-pressure controller, and gas flow metering

Safety Considerations:

  • Implement pressure relief device for over-pressure protection
  • Ensure adequate ventilation for hydrogen gas use in reduction procedures
  • Install high-temperature alarms on heating systems
  • Use personal protective equipment when handling chemical precursors
Standard Reaction Testing Procedure

Catalyst Pretreatment:

  • Load reactor with fresh catalyst (250-500 μm particle size)
  • Activate catalyst in situ at 450-500°C under air flow (30 mL/min) for 2 hours
  • Optional: Reduce catalyst under hydrogen flow (30 mL/min) at reaction temperature for 1 hour
  • Establish reaction temperature under inert gas flow

Reaction Execution:

  • Deliver 4-hydroxy-3-hexanone feed via precision pump at predetermined space velocity
  • Maintain reaction temperature within ±2°C of set point
  • Allow system stabilization for 30-60 minutes before product collection
  • Collect liquid products in cooled receiver over defined time intervals
  • Analyze products using GC-MS, GC-FID, or HPLC with appropriate standards

Process Monitoring:

  • Track conversion and selectivity at regular intervals (typically hourly)
  • Monitor pressure drop across catalyst bed to detect plugging
  • Analyze gaseous byproducts periodically using online GC if available
  • Record temperature profiles along catalyst bed

The following workflow diagram illustrates the complete experimental procedure from catalyst preparation through reaction testing and product analysis:

G CatalystSynthesis Catalyst Synthesis WO₃/ZrO₂-SiO₂ Preparation Characterization Catalyst Characterization BET, XRD, NH₃-TPD, FTIR CatalystSynthesis->Characterization ReactorLoading Reactor Loading Fixed-bed configuration Characterization->ReactorLoading Pretreatment Catalyst Pretreatment Activation at 450-500°C ReactorLoading->Pretreatment Reaction Dehydration Reaction 200-450°C, WHSV 0.5-15 h⁻¹ Pretreatment->Reaction ProductCollection Product Collection Condensed liquid samples Reaction->ProductCollection Analysis Product Analysis GC-MS, GC-FID, Selectivity Calculation ProductCollection->Analysis DataInterpretation Data Interpretation Conversion, Selectivity, Stability Analysis->DataInterpretation

Reaction Mechanism and Pathway Analysis

The dehydration of 4-hydroxy-3-hexanone to this compound over WO₃/ZrO₂-SiO₂ catalysts proceeds through a complex acid-catalyzed mechanism that involves both Lewis and Brønsted acid sites. Understanding this mechanism is essential for optimizing catalyst composition and reaction conditions.

Dehydration Pathway

The transformation occurs through a multi-step process with carbocation intermediates that determine product distribution:

G Reactant 4-Hydroxy-3-hexanone Reactant Protonation Protonation Brønsted acid site interaction Reactant->Protonation Oxonium Oxonium Ion Formation Stabilized by carbonyl group Protonation->Oxonium Dehydration Water Elimination β-elimination mechanism Oxonium->Dehydration Product This compound Primary Product Dehydration->Product Isomers Isomeric Byproducts 2-Methyl-1-pentene-3-one Dehydration->Isomers Minor pathway

Acid Site Requirements

The WO₃/ZrO₂-SiO₂ catalyst provides optimized acid site characteristics that facilitate the dehydration mechanism:

  • Balanced Acidity: The incorporation of SiO₂ into the WO₃/ZrO₂ system modifies both Lewis and Brønsted acid sites, creating an optimal balance for dehydration while minimizing side reactions [3]. Research has demonstrated that SiO₂ modification increases tetragonal ZrO₂ content and BET surface area, promoting the formation of W-O-Zr(Si) bonds between WOₓ species and the SiO₂-ZrO₂ material [3].

  • Acid Strength Distribution: The catalyst exhibits moderate to strong acid sites that efficiently catalyze the dehydration without promoting excessive cracking. In related catalytic systems, the ratio of acid/base sites in the range of 4-5.4 has been shown to provide optimal performance for dehydration reactions [4].

  • Site Isolation: The mesoporous structure with well-dispersed tungsten oxide species creates isolated acid sites that minimize over-reaction and coke formation. The formation of polytungstate species and Zr-WOₓ clusters enhances catalytic performance and specific surface area [2].

Characterization Techniques and Analysis Protocols

Comprehensive characterization of WO₃/ZrO₂-SiO₂ catalysts is essential for correlating structural properties with catalytic performance. The following analytical techniques provide critical insights into catalyst morphology, acidity, and structural composition.

Essential Characterization Methods

Table 3: Catalyst Characterization Techniques and Applications

Technique Information Obtained Experimental Parameters
N₂ Physisorption Surface area, pore volume, pore size distribution BET method, 77K, pre-treatment at 150°C under vacuum
X-ray Diffraction (XRD) Crystalline phases, crystallite size, phase composition Cu Kα radiation, 5-80° 2θ range, phase identification
Temperature Programmed Desorption (NH₃-TPD) Acid site density, strength distribution He carrier, 10% NH₃/He, 50-600°C, 10°C/min ramp
FTIR Spectroscopy Surface functional groups, Brønsted/Lewis acid sites Pyridine adsorption, spectra at 150-350°C, band analysis
Raman Spectroscopy Molecular vibrations, tungsten oxide species 532 nm laser, WO₃ crystal phase identification
HR-TEM Morphology, particle size, pore structure High-resolution imaging, elemental mapping
H₂-TPR Reducibility, metal-support interaction 5% H₂/Ar, 50-800°C, 10°C/min ramp
Acidity Measurement Protocol

The acid properties of WO₃/ZrO₂-SiO₂ catalysts fundamentally influence their performance in dehydration reactions. This protocol details the standardized approach for quantifying acid site density and strength distribution using temperature-programmed desorption of ammonia.

Equipment and Materials:

  • Micromeritics Chemisorption Analyzer or equivalent system
  • High-purity helium (99.999%) and 10% ammonia in helium
  • Quartz U-tube reactor
  • Thermal conductivity detector (TCD)
  • Sample mass: 0.05-0.10 g catalyst (250-400 μm particle size)

Procedure:

  • Pretreatment: Heat catalyst at 10°C/min to 500°C under helium flow (30 mL/min), hold for 1 hour to clean surface
  • Cooling: Cool to 100°C under continued helium flow
  • Ammonia Adsorption: Expose to 10% NH₃/He mixture at 100°C for 30 minutes
  • Physisorbed NH₃ Removal: Purge with helium at 100°C for 1-2 hours to remove weakly adsorbed ammonia
  • TPD Analysis: Heat from 100°C to 600°C at 10°C/min ramp under helium flow (30 mL/min)
  • Data Analysis: Integrate desorption peaks, quantify using calibration curve

Data Interpretation:

  • Weak Acid Sites: Desorption peak at 150-250°C
  • Medium Acid Sites: Desorption peak at 250-400°C
  • Strong Acid Sites: Desorption peak above 400°C
  • Total Acidity: Sum of all acid sites (μmol NH₃/g catalyst)

For WO₃/ZrO₂-SiO₂ catalysts, optimal performance typically correlates with a balanced distribution of medium and strong acid sites, which facilitate the dehydration reaction without promoting excessive cracking side reactions.

Troubleshooting and Optimization Guidelines

Successful implementation of WO₃/ZrO₂-SiO₂ catalysts in this compound production requires attention to potential operational challenges and optimization opportunities.

Common Operational Issues
  • Rapid Deactivation: If catalyst activity declines rapidly (within 10-20 hours), possible causes include:

    • Coke Formation: Reduce reaction temperature or optimize WHSV to minimize coking
    • Thermal Sintering: Ensure calcination temperature during synthesis does not exceed 700°C
    • Loss of Tungsten Species: Verify stable bonding between WOₓ and support through proper aging during synthesis
  • Poor Selectivity: If excessive byproducts form (particularly cracking products):

    • Excessive Acidity: Modify W:Zr:Si ratio to reduce acid site density
    • Inappropriate Pore Structure: Optimize surfactant template concentration and aging time during synthesis to develop optimal mesoporosity
    • Reaction Temperature Too High: Lower temperature within 250-380°C range
  • Pressure Drop Increase: If reactor pressure drop rises significantly:

    • Catalyst Attrition: Improve mechanical strength through optimized calcination conditions
    • Fines Formation: Use proper catalyst sizing (typically 250-500 μm) and avoid compaction during loading
Performance Optimization Strategies
  • Acidity Modulation: Incorporate dopants such as niobium to fine-tune acid/base properties. Studies have shown that doping small amounts of niobium increases life-stability of tungstated zirconia catalysts by decreasing the number of basic sites and fine-tuning the ratio of acid/base sites [4].

  • Silica Content Adjustment: Vary Si:Zr ratio to optimize specific surface area and acid site density. Research indicates that addition of 5% SiO₂ to WO₃-ZrO₂ catalyst increases tetragonal ZrO₂ content and BET surface area, promoting formation of W-O-Zr(Si) bonds that reduce aggregation of WOₓ species [3].

  • Thermal Treatment Optimization: Controlled calcination temperature (500-700°C) critically influences the formation of active polytungstate species and the balance between Lewis and Brønsted acid sites.

Applications and Industrial Context

The production of this compound using WO₃/ZrO₂-SiO₂ catalysts exists within a broader industrial context that influences research priorities and application development.

Market Applications of this compound

This compound serves as a valuable intermediate in several specialty chemical sectors:

  • Flavor and Fragrance Industry: The compound imparts powerful green, fruity, and fresh odor characteristics, making it valuable in formulating high-performance aroma compounds and synthetic blends [5]. The global flavor and fragrance market is projected to reach over USD 38 billion by 2030, driving demand for high-purity, consistent aromatic compounds like this compound [5].

  • Pharmaceutical Intermediates: The α,β-unsaturated ketone structure provides a versatile building block for synthesis of more complex molecules, with applications in pharmaceutical manufacturing [6] [7].

  • Specialty Chemical Synthesis: The compound serves as a precursor in the synthesis of pheromones, agrochemical intermediates, and other fine chemicals [5].

Industrial Implementation Considerations

For scale-up from laboratory to industrial production, several factors require attention:

  • Catalyst Regeneration: WO₃/ZrO₂-SiO₂ catalysts can typically be regenerated by calcination at 450-500°C in air to remove carbonaceous deposits, with studies showing retained catalytic activities even after multiple regeneration cycles [4].

  • Economic Considerations: The this compound market is characterized by steady growth, with the global market size estimated at approximately $350 million in 2025 and projected to grow at a CAGR of 6-9% through 2033 [5] [7]. This growth is driven by increasing demand in flavor and fragrance sectors and expanding applications in pharmaceutical intermediates.

  • Regulatory Compliance: Production must adhere to regional chemical regulations including REACH (Europe), TSCA (United States), and specific regulations for flavoring agents in food applications [5] [7].

Conclusion and Future Perspectives

The WO₃/ZrO₂-SiO₂ catalytic system represents a significant advancement in the production of this compound through dehydration of 4-hydroxy-3-hexanone. The optimized composition, with careful control of W:Zr:Si molar ratios and structural properties, enables high conversion (99.1%) and exceptional selectivity (96.5%) under appropriate reaction conditions. The incorporation of silica enhances structural stability, promotes favorable acid site characteristics, and prevents aggregation of tungsten oxide species.

Future research directions likely include:

  • Development of bio-based synthetic routes aligning with green chemistry principles [5] [7]
  • Enhancement of catalyst stability and regeneration protocols for extended operational lifespan
  • Integration of advanced characterization techniques and computational modeling to further optimize active sites
  • Exploration of cascade reactions integrating this compound production with subsequent transformation to higher-value products

The protocols and application notes provided herein offer researchers a comprehensive foundation for implementing WO₃/ZrO₂-SiO₂ catalysts in laboratory settings, with potential for scale-up to industrial production as market demand for this compound continues to grow.

References

Comprehensive Application Notes and Protocols: Synthesis and Utilization of 4-Hexen-3-one as a Pharmaceutical Intermediate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4-Hexen-3-one as a Pharmaceutical Intermediate

This compound (CAS Registry Number: 2497-21-4) is an organic compound classified as an α,β-unsaturated ketone that has gained significant importance in pharmaceutical synthesis and chemical research. This compound features a six-carbon chain with a double bond and ketone group, making it particularly reactive and adaptable for various chemical transformations [1]. With the molecular formula C₆H₁₀O and molecular weight of 98.16 g/mol, this compound typically presents as a colorless to yellow liquid with a boiling point of 135°C and density of 0.829 g/cm³ [2].

In the pharmaceutical industry, high-purity this compound (typically ≥99% purity) serves as a critical building block for the synthesis of complex molecules, including anti-inflammatory and antimicrobial agents [3] [1]. Its unique chemical structure allows it to participate in various reactions as a versatile intermediate, enabling the construction of molecular architectures that would otherwise require multiple synthetic steps [4]. The compound's reactivity facilitates the development of APIs with improved bioavailability, making it particularly valuable for pharmaceutical manufacturers seeking to streamline synthesis processes, reduce costs, and accelerate time-to-market for new therapeutic agents [1].

Synthetic Methodologies

Catalytic Dehydration of 4-Hydroxy-3-hexanone

The most extensively documented synthetic approach for this compound production involves the catalytic dehydration of 4-hydroxy-3-hexanone. This method has been optimized to address historical challenges of low catalyst activity, high reaction temperatures, and low space velocity that previously limited industrial application [5].

Table 1: Optimal Reaction Conditions for Catalytic Dehydration Synthesis

Parameter Range Optimal Value
Reaction Temperature 200-450°C 250-380°C
Mass Hourly Space Velocity 0.5-15 hr⁻¹ 1-10 hr⁻¹
Catalyst Systems WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂ WO₃/ZrO₂-SiO₂
Molar Ratio (W or Mo:Zr:Si) (0.05-0.3):1:(5-50) (0.1-0.25):1:(12-25)
Catalyst Pore Size 1-20 nm 3-10 nm
Conversion Efficiency - 99.1%
Selectivity to this compound - 96.5%
2.1.1 Catalyst Preparation Protocol

The catalytic performance heavily depends on the careful preparation of the mesoporous composite oxide catalyst. The following protocol outlines the optimized preparation procedure:

  • Solution Preparation: Dissolve 6.2 grams of Zr(NO₃)₃·5H₂O in 208 grams of deionized water. Add 16 grams of cetyltrimethylammonium bromide (CTAB) as a structure-directing agent and stir until completely dissolved [5].

  • Silica Incorporation: Add 80 grams of tetraethoxysilane (TEOS) to the solution after clarification. Maintain the molar ratio of Zr:Si:CTAB at 1:24.5:3 for optimal mesoporous structure formation [5].

  • Precipitation and Aging: Adjust the pH to 10 using strong ammonia water under continuous stirring. Continue stirring for 2 hours followed by room temperature aging for 12 hours to facilitate proper structure organization [5].

  • Filtration and Washing: Separate the solid material by suction filtration and wash thoroughly with deionized water until neutral pH is achieved to remove residual reactants and byproducts [5].

  • Drying and Calcination: Dry the material at 100°C for 12 hours followed by calcination at 650°C for 6 hours to remove the template and stabilize the mesoporous structure [5].

  • Active Component Loading: Impregnate the ZrO₂-SiO₂ carrier with an ammonium tungstate solution using the incipient wetness method. Maintain a W:Zr:Si molar ratio of 0.2:1:24.5 for optimal catalytic activity [5].

  • Final Processing: Dry the impregnated catalyst at 100°C for 12 hours followed by calcination at 650°C for 6 hours to activate the final WO₃/ZrO₂-SiO₂ catalyst system [5].

2.1.2 Reaction Setup and Procedure

The following experimental workflow details the catalytic dehydration process:

G A Pre-heat reactor to 250-380°C B Load catalyst in fixed-bed reactor A->B C Feed 4-hydroxy- 3-hexanone reactant B->C D Control space velocity at 1-10 hr⁻¹ C->D E Collect reaction effluent D->E F Separate product by distillation E->F G Analyze composition by GC/MS F->G

Figure 1: Experimental Workflow for Catalytic Dehydration Reaction

  • Reactor Setup: Employ a fixed-bed continuous flow reactor system with precise temperature control capabilities. Pre-heat the reactor to the target temperature range of 250-380°C before introducing the catalyst [5].

  • Catalyst Loading: Load the prepared WO₃/ZrO₂-SiO₂ catalyst into the reactor, ensuring even distribution to prevent channeling and hotspots during the reaction [5].

  • Reaction Execution: Feed the 4-hydroxy-3-hexanone reactant into the system at a controlled mass hourly space velocity (MHSV) of 1-10 hr⁻¹. Maintain isothermal conditions throughout the reaction period [5].

  • Product Collection: Collect the reaction effluent and separate the desired this compound product from unreacted starting material and byproducts using fractional distillation [5].

  • Analysis and Characterization: Analyze product composition using gas chromatography-mass spectrometry (GC-MS) to determine conversion efficiency and selectivity. Confirm structural identity through NMR spectroscopy and measure purity to ensure it meets pharmaceutical grade standards (≥99%) [5] [3].

Alternative Synthetic Approaches

While catalytic dehydration represents the most efficient industrial-scale method, several alternative approaches exist:

  • Base-Catalyzed Condensation: Early synthetic routes employed strong bases like sodium hydride in diisopropyl ether at 50°C for 2.5 hours, though these methods typically yield around 62% with potential purification challenges [6].

  • Emerging Green Synthesis: Recent research focuses on developing more sustainable production methods, including the utilization of renewable feedstocks and waste reduction strategies to minimize environmental impact [7].

Pharmaceutical Applications and Case Studies

Therapeutic Applications

This compound serves as a key intermediate in the synthesis of several important therapeutic classes:

  • Anti-inflammatory Agents: The compound's reactivity facilitates the construction of complex molecules that enhance bioavailability in anti-inflammatory drugs [1].

  • Antimicrobial Agents: As an intermediate in antimicrobial synthesis, this compound derivatives contribute to improved efficacy profiles [1].

  • Chiral Pharmaceuticals: The compound serves as a starting material for enantiomer-specific synthesis, enabling production of single-enantiomer drugs with optimized therapeutic effects [7].

Quality Control and Analytical Methods

For pharmaceutical applications, stringent quality control is essential. The following table summarizes critical quality attributes and appropriate analytical methods:

Table 2: Quality Control Specifications and Analytical Methods for Pharmaceutical Grade this compound

Quality Attribute Specification Analytical Method
Purity ≥99% HPLC with UV detection
Identity Conforms to reference standard FTIR, NMR, GC-MS
Water Content <0.5% Karl Fischer titration
Residual Solvents Meets ICH guidelines GC with headspace sampling
Heavy Metals <10 ppm ICP-MS
Specific Rotation As per application requirements Polarimetry
Related Substances Individual unknown <0.1%, Total <0.5% HPLC with gradient elution

Process Optimization and Scale-up Considerations

Successful transition from laboratory synthesis to industrial production requires careful attention to scale-up factors:

  • Thermal Management: The exothermic nature of the dehydration reaction necessitates efficient heat transfer systems at commercial scale to maintain optimal temperature control and prevent catalyst deactivation [5].

  • Catalyst Lifetime: Implement regular catalyst regeneration protocols to maintain consistent conversion efficiency during prolonged operation. The mesoporous structure of optimized catalysts demonstrates improved stability under reaction conditions [5].

  • Purification Strategies: Multi-stage distillation systems are required to achieve the ≥99% purity demanded for pharmaceutical applications, with careful control of temperature and pressure to prevent decomposition of the product [3].

  • Process Analytical Technology: Implement in-line monitoring techniques to track reaction progress in real-time, enabling immediate adjustment of process parameters to maintain optimal performance [8].

Economic and Regulatory Aspects

Market Considerations

The global market for this compound is experiencing steady growth, driven by increasing demand from pharmaceutical and fragrance sectors:

  • The compound is projected to reach a market size of approximately $75 million by 2025, with a compound annual growth rate (CAGR) of around 5-6% [8] [7].

  • High-purity grades (98% and above) command premium pricing and represent the fastest-growing segment due to stringent pharmaceutical requirements [7].

Regulatory and Safety Considerations
  • Classification: this compound is classified as a flammable liquid and requires storage in designated flammables areas with appropriate safety measures [2].

  • Handling Protocols: Implement engineering controls including adequate ventilation, grounded equipment, and explosion-proof electrical fixtures to mitigate flammability risks [2] [1].

  • Environmental Compliance: Adhere to waste management regulations for organic compounds, with particular attention to volatile organic compound (VOC) emissions control [1].

  • Quality Standards: Pharmaceutical applications must comply with current Good Manufacturing Practices (cGMP) and relevant ICH guidelines for impurities and residual solvents [3].

Conclusion and Future Perspectives

This compound represents a valuable intermediate in pharmaceutical synthesis, with the catalytic dehydration route using WO₃/ZrO₂-SiO₂ catalysts offering superior conversion and selectivity compared to traditional methods. The continued optimization of synthetic methodologies, particularly through the development of mesoporous catalyst systems, has addressed earlier limitations of high temperature requirements and low space velocity.

Future development directions include:

  • Green Chemistry Initiatives: Implementation of sustainable manufacturing processes with reduced environmental impact through bio-based production routes and waste minimization [7] [1].

  • Advanced Process Technologies: Integration of AI and automation for real-time process control, predictive maintenance, and optimized production workflows [8].

  • Expanded Therapeutic Applications: Ongoing research into novel derivatives and enantiomer-specific synthesis routes for emerging pharmaceutical targets [7].

The protocols and application notes presented in this document provide a comprehensive foundation for the efficient synthesis and application of this compound as a pharmaceutical intermediate, supporting ongoing innovation in drug development and manufacturing.

References

4-Hexen-3-one: Comprehensive Application Notes and Experimental Protocols for Flavor and Fragrance Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

4-Hexen-3-one (CAS Registry Number: 2497-21-4) is an organic compound classified as an alpha, beta-unsaturated ketone, featuring a six-carbon chain with a double bond and a ketone group [1]. This unique structure makes it both reactive and adaptable for various chemical processes, particularly in flavor and fragrance applications. The compound exists in both (E)- and (Z)- isomeric forms [2].

With a molecular formula of C₆H₁₀O and molecular weight of 98.14 g/mol [3] [2], this compound is characterized by its green, grassy, and slightly fruity odor profile, making it highly valuable for creating authentic natural aromas [4]. The global market for this compound is projected to grow from USD 65 Million in 2024 to USD 110 Million by 2033, exhibiting a Compound Annual Growth Rate (CAGR) of 6.0% [5], driven largely by increasing demand for natural flavoring substances in the food and beverage sector.

Technical Data and Market Analysis

Quantitative Market Data and Application Specifications

Table 1: Global Market Overview for this compound

Parameter Value Remarks
Global Market Size (2024) USD 65 Million Projected to reach USD 110 Million by 2033 [5]
Compound Annual Growth Rate 6.0% From 2026 to 2033 [5]

| Regional Market Share (2023) | North America: 35% Asia Pacific: 30% Europe: 20% Latin America: 8% Middle East & Africa: 7% | Asia Pacific is fastest-growing region [5] | | Key Applications (2023) | Chemical Reagents: 50% Pharmaceutical Intermediates: 30% Other Applications: 20% | Pharmaceutical intermediates expected to grow at 7% annually [5] |

Table 2: Commercial Grades and Specifications

Grade Type Purity Primary Applications Global Consumption Value
High Purity 98% Flavor and fragrance applications requiring intense aroma profiles ~$25 million annually [4]
Standard Purity 95% Applications where slightly lower purity is acceptable ~$75 million annually [4]
Other Grades Various Niche applications and chemical synthesis intermediates ~$10 million annually [4]
Key Application Areas in Flavor and Fragrance

This compound serves several critical functions in flavor and fragrance development:

  • Flavoring Agent: Imparts fresh, green, and fruity notes to food products, particularly effective in creating authentic natural flavors for savoury, butter, horseradish, and dairy applications [5] [6]. Normal use levels in finished consumer products typically range between 0.01-1 ppm [2].

  • Fragrance Component: Contributes fresh, green notes to fine fragrances, personal care products, and cosmetics [5] [1]. Its chemical stability and distinctive odor profile make it valuable for creating complex scent profiles.

  • Aroma Enhancement: Serves as a key intermediate in the synthesis of more complex aroma compounds [1], enabling the creation of proprietary fragrance molecules with unique characteristics.

Experimental Protocols and Methodologies

Protocol 1: Analysis of this compound in Fermented Products Using GC-MS

This protocol is adapted from methodologies used to analyze volatile compounds in fermented mango juice [7] and ginseng roots [8].

3.1.1 Equipment and Reagents
  • Gas Chromatograph-Mass Spectrometer (GC-MS) system
  • DB-WAX or equivalent polar capillary column (30 m × 0.25 mm ID, 0.25 μm film thickness)
  • This compound analytical standard (≥92% purity) [2]
  • Solid Phase Microextraction (SPME) fibers (50/30 μm DVB/CAR/PDMS)
  • Methylene chloride or diethyl ether (HPLC grade)
  • Anhydrous sodium sulfate
3.1.2 Sample Preparation
  • Liquid Sample Extraction:

    • Add 10 mL of sample (e.g., fermented juice) to a 20 mL headspace vial.
    • Add 3 g of sodium chloride to salt out volatile compounds.
    • Equilibrate at 40°C for 10 minutes with agitation.
    • Expose SPME fiber to the headspace for 30 minutes at 40°C.
  • Solid Sample Preparation:

    • Homogenize 5 g of sample with 10 mL of saturated NaCl solution.
    • Centrifuge at 4000 × g for 10 minutes.
    • Collect supernatant for SPME or direct solvent extraction.
3.1.3 GC-MS Analysis Parameters
  • Injector Temperature: 250°C in splittess mode
  • Column Temperature Program: 40°C (hold 3 min), ramp to 240°C at 5°C/min (hold 10 min)
  • Carrier Gas: Helium at 1.0 mL/min constant flow
  • Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Mass Range: 35-350 m/z
  • Ionization Energy: 70 eV
3.1.4 Identification and Quantification
  • Identification: Compare mass spectra and retention times with authentic standards.
  • Quantification: Use internal standard method with appropriate deuterated analogs.
  • Odor Activity Evaluation: Calculate odor activity values (OAVs) by dividing concentration by odor threshold.

The experimental workflow for this protocol can be visualized as follows:

G SamplePrep Sample Preparation (SPME or solvent extraction) GCMSAnalysis GC-MS Analysis SamplePrep->GCMSAnalysis Extracted Volatiles DataProcessing Data Processing GCMSAnalysis->DataProcessing Raw Chromatogram Identification Compound Identification DataProcessing->Identification Spectral Data Quantification Quantification & OAV Calculation Identification->Quantification Identified Compound

Protocol 2: Enhancement of Aroma Compounds via β-Glucosidase Treatment

This protocol demonstrates how β-glucosidase enzymes can liberate bound aroma precursors, including compounds such as this compound [7].

3.2.1 Enzyme Preparation
  • Source: Candida cf. sorbosivorans X1 or commercial β-glucosidase [7]
  • Activity Assay: Use p-nitrophenol-β-D-glucopyranoside (p-NPG) as substrate
  • Standard Curve: Prepare p-nitrophenol standards (0-0.6 mmol/L); equation: y = 0.629x + 0.0679 (R² = 0.9959) [7]
3.2.2 Enzymatic Treatment Conditions
  • Optimal pH Range: 3.0-5.4 [7]
  • Optimal Temperature: 30-35°C [7]
  • Reaction Mixture:
    • Substrate: 5 mL fruit juice or model system
    • Enzyme: 0.5-2.0 U/mL β-glucosidase
    • Incubation: 2-12 hours at optimal conditions
  • Reaction Termination: Heat at 90°C for 5 minutes
3.2.3 Analysis of Liberated Aroma Compounds
  • Follow Protocol 3.1 for volatile compound analysis
  • Monitor specific increase in this compound and other terpenoids, esters, and ketones
  • Calculate percentage increase in free volatile compounds compared to control
Protocol 3: Industrial Synthesis of this compound via Catalytic Dehydration

This protocol describes an efficient method for synthesizing this compound using mesoporous composite oxide catalysts [6].

3.3.1 Catalyst Preparation (WO₃/ZrO₂-SiO₂)
  • Carrier Preparation:

    • Dissolve 6.2 g Zr(NO₃)₄·5H₂O in 208 g deionized water
    • Add 16 g cetyl trimethylammonium bromide (CTAB) as template
    • Add 80 g tetraethoxysilane (TEOS) under stirring
    • Adjust to pH=10 with strong ammonia water
    • Age for 12 hours at room temperature
    • Filter and wash with deionized water until neutral
  • Metal Loading:

    • Prepare ammonium metatungstate solution (0.12 g/mL)
    • Use incipient wetness impregnation on ZrO₂-SiO₂ carrier
    • Dry at 100°C for 12 hours
    • Calcinate at 550°C for 6 hours
    • Final catalyst composition: W:Zr:Si molar ratio = (0.1-0.25):1:(12-25) [6]
3.3.2 Dehydration Reaction
  • Reactor: Fixed-bed continuous flow reactor
  • Feedstock: 4-Hydroxy-3-hexanone
  • Reaction Temperature: 250-380°C [6]
  • Weight Hourly Space Velocity (WHSV): 1-10 h⁻¹ [6]
  • Catalyst Loading: Typically 5-10 mL
3.3.3 Product Analysis and Purification
  • Analysis: Monitor reaction by GC or GC-MS
  • Expected Conversion: Up to 99.1% with 96.5% selectivity [6]
  • Purification: Distillation under reduced pressure
  • Purity Assessment: GC analysis against certified standards

The synthesis pathway and key parameters are summarized below:

G CatalystPrep Catalyst Preparation WO₃/ZrO₂-SiO₂ mesoporous composite Reaction Dehydration Reaction 250-380°C, WHSV 1-10 h⁻¹ CatalystPrep->Reaction Product Crude this compound ~99% Conversion, ~96.5% Selectivity Reaction->Product Purification Purification Distillation under reduced pressure Product->Purification FinalProduct Pure this compound 95-98% Purity Purification->FinalProduct

Application Guidelines and Formulation Principles

Recommended Usage Levels

Table 3: Recommended Usage Levels in Finished Products

Application Concentration Range Regulatory Status Sensory Contribution
Food Flavors 0.01-1 ppm [2] FDA, EFSA compliant [2] Green, fruity, fresh notes
Beverages ≤1 ppm [2] Council of Europe approved [2] Enhances natural fruit character
Fine Fragrances 0.1-1% IFRA compliant Fresh, green top notes
Personal Care 0.05-0.5% Depending on product type Freshness enhancer
Stability and Handling Considerations
  • Storage Conditions: Store in sealed containers under inert atmosphere at 2-8°C
  • Stability: Stable under recommended conditions; sensitive to strong oxidizers
  • Compatibility: Compatible with most fragrance and flavor ingredients
  • Formulation Tips: Incorporate in the middle phase of emulsion preparation; use antioxidants to enhance stability in challenging matrices

Regulatory and Safety Considerations

This compound is approved for use as a flavoring agent in food applications under appropriate regulations (e.g., Chinese GB 2760-2007) [6]. For pharmaceutical applications, the compound is typically used as an intermediate in Active Pharmaceutical Ingredient (API) synthesis rather than as an excipient [5].

Researchers should consult relevant regional regulations (FDA, ECHA, REACH) for specific compliance requirements, particularly regarding:

  • Documentation: Safety data sheets and technical dossiers
  • Labeling: Appropriate hazard communication
  • Occupational Exposure: Adequate ventilation and personal protective equipment
  • Environmental Impact: Proper waste management procedures

Conclusion

This compound represents a versatile and valuable ingredient for flavor and fragrance applications, particularly as consumer demand for natural and authentic sensory experiences continues to grow. The protocols and data presented herein provide researchers with practical methodologies for analyzing, producing, and applying this compound in various product development contexts.

Future research directions should focus on developing more sustainable production methods, exploring novel applications in flavor modulation, and further elucidating the compound's behavior in complex product matrices.

References

Experimental Protocol: Urease Inhibition Assay

Author: Smolecule Technical Support Team. Date: February 2026

One of the most well-defined biological research applications for 4-Hexen-3-one is its role as a urease inhibitor. The following protocol is based on the research use described by MedChemExpress [1].

  • Objective: To evaluate the inhibitory effect of this compound on urease activity and its consequent impact on the growth of Helicobacter pylori strains.
  • Materials:
    • Test Compound: this compound (CAS 2497-21-4) [1].
    • Bacterial Strains: H. pylori strain ATCC 43526 and triple drug-resistant (TDR) H. pylori strains [1].
    • Assay Kit/Reagents: Urease activity assay kit.
    • Equipment: Standard cell culture lab equipment, spectrophotometer.
  • Procedure:
    • Cell Culture: Grow H. pylori strains under standard appropriate conditions.
    • Compound Treatment: Treat the bacterial cultures with varying concentrations of this compound.
    • Growth Inhibition Assessment: Measure the growth of H. pylori after treatment with the compound, for example, by measuring optical density (OD) or using colony-forming unit (CFU) counts [1].
    • Urease Activity Measurement: Following the treatment, lyse the bacterial cells and use a urease activity assay kit to quantitatively determine the enzymatic activity. Compare the activity in treated groups against a control group (without the compound) [1].
    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for urease inhibition and the minimum inhibitory concentration (MIC) for bacterial growth.

The experimental workflow for this assay can be visualized as follows:

Start Start Experiment Culture Culture H. pylori Strains Start->Culture Treat Treat with This compound Culture->Treat AssessGrowth Assess Bacterial Growth Inhibition Treat->AssessGrowth MeasureUrease Measure Urease Activity Treat->MeasureUrease Analyze Analyze Data (IC50/MIC) AssessGrowth->Analyze MeasureUrease->Analyze End End Analyze->End

Quantitative Data Summary

The table below consolidates key physicochemical, safety, and market data for this compound to aid in experimental planning.

Property / Metric Value / Specification Source / Context
Molecular Formula C₆H₁₀O [2] [3]
Molecular Weight 98.14-98.16 g/mol [2] [3] [4]
Boiling Point 135-137 °C (lit.) [2] [3] [5]
Density 0.858 g/mL at 25 °C [2]
Flash Point 34 °C (closed cup) [2] [3] [5]
Purity Available from ≥92% to 98% [2] [3] [5]
Safety (GHS) H226, H302, H315, H319, H335 [3]
Market Size (2024) USD 65 Million [6]
Projected Market (2033) USD 110 Million [6]
Growth Rate (CAGR) 6.0% (2026-2033) [6]

Application Notes for Researchers

  • Handling and Storage: this compound is a flammable liquid and harmful if swallowed. It may cause skin and eye irritation. It must be handled in a well-ventilated area, preferably inside a fume hood, while wearing appropriate personal protective equipment (PPE) including gloves and safety glasses. It should be stored in a sealed container in a cool, well-ventilated place, away from heat and ignition sources [2] [3].
  • Supplier Considerations: The compound is available from several major chemical suppliers, including Sigma-Aldrich (SAFC), Thermo Fisher Scientific, and Alfa Aesar, among others [6] [5]. Researchers should confirm the grade (e.g., food, cosmetic, pharmaceutical) and purity required for their specific application.
  • Information Gap on Synthesis Protocols: While a patent (CN103030541A) describes a production method using catalytic dehydration of 4-hydroxy-3-hexanone with a WO₃/ZrO₂-SiO₂ catalyst [7], the search results do not provide detailed, lab-scale synthetic procedures suitable for an application note protocol.

References

Understanding 4-Hexen-3-one and Its Reactivity

Author: Smolecule Technical Support Team. Date: February 2026

4-Hexen-3-one (CAS # 2497-21-4) is an α,β-unsaturated ketone with the molecular formula C₆H₁₀O and a molecular weight of 98.1430 g/mol [1]. Its key feature is a carbonyl group conjugated with a carbon-carbon double bond, creating a functional group highly receptive to nucleophilic addition reactions [2] [3].

  • Industrial Context: This compound is a unique flavoring agent used in food flavors such as butterscotch, butter, and horseradish [4]. Its industrial production has been optimized via the catalytic dehydration of 4-hydroxy-3-hexanone using mesoporous WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂ catalysts, achieving high selectivity (96.5%) [4].
  • Reactivity Profile: As an α,β-unsaturated ketone, this compound can undergo two primary types of nucleophilic addition, as shown in the diagram below.

G compound This compound (α,β-unsaturated ketone) path1 1,2-Addition compound->path1 Electrophilic Carbonyl Carbon path2 1,4-Addition (Conjugate Addition) compound->path2 Electrophilic β-Carbon nucleophile Nucleophile (Nu⁻) nucleophile->path1 nucleophile->path2 product1 1,2-Adduct (Unstable enol → ketone) path1->product1 product2 Direct 1,4-Adduct (Saturated ketone) path2->product2

Quantitative Reactivity Data for Common Nucleophiles

The following table summarizes the expected outcomes and experimental conditions for reactions of this compound with various nucleophiles, based on general organic chemistry principles [2] [3].

Table 1: Expected Nucleophilic Addition Reactions of this compound

Nucleophile Reaction Type Primary Product(s) Key Experimental Conditions Reversibility
Grignard Reagents (R-MgBr) 1,2-Addition (predominant) Tertiary Allylic Alcohols (after workup) Anhydrous ether or THF, 0°C to room temp [5] [3] Irreversible [2]
Organolithium (R-Li) 1,2-Addition (predominant) Tertiary Allylic Alcohols (after workup) Anhydrous ether or THF, -78°C to room temp [5] Irreversible [2]
Cyanide (CN⁻) 1,2-Addition Unsaturated Cyanohydrin NaCN/KCN, pH 8-10, buffered solution [6] [3] Reversible [2]
Hydride (e.g., NaBH₄) 1,2-Addition Unsaturated Allylic Alcohol Methanol or ethanol solvent, 0°C to room temp [2] [6] Irreversible [2]
Stabilized Carbanions 1,4-Addition (Michael Addition) Saturated Ketone (after workup) Mild base (e.g., NaOEt), room temp [3] Reversible (before protonation)

Detailed Experimental Protocol: Michael Addition

This protocol provides a generalized procedure for the conjugate addition (1,4-addition) of a stabilized carbanion, a highly valuable reaction for forming new carbon-carbon bonds [3].

Title: Conjugate Addition of Diethyl Malonate to this compound

Objective: To synthesize ethyl 3-oxo-1-heptyl malonate via a Michael addition.

Principle: The α-proton of diethyl malonate is abstracted by a base to form a stabilized enolate. This enolate acts as a nucleophile, attacking the β-carbon of this compound to yield the conjugate addition product after workup.

Materials:

  • Reactants: this compound (1.0 eq, ~1.0 g), Diethyl malonate (1.1 eq), Sodium ethoxide (NaOEt, 1.1 eq, in ethanol)
  • Solvents: Anhydrous ethanol (for reaction), Saturated aqueous ammonium chloride (NH₄Cl, for quenching), Ethyl acetate (for extraction), Brine (for washing)
  • Equipment: 25 mL round-bottom flask, Magnetic stirrer, Reflux condenser, Nitrogen/vacuum inlet, Separatory funnel, Rotary evaporator

Procedure:

  • Setup: Charge a dry 25 mL round-bottom flask with a stir bar. Under a gentle nitrogen atmosphere, add anhydrous ethanol (10 mL) and sodium ethoxide (1.1 eq).
  • Enolate Formation: Cool the mixture to 0°C in an ice bath. Add diethyl malonate (1.1 eq) dropwise via syringe. Stir for 30 minutes at 0°C to ensure complete formation of the sodium enolate.
  • Michael Addition: Add this compound (1.0 eq) dropwise to the stirred enolate solution. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours (monitor by TLC or GC).
  • Workup: Quench the reaction by carefully adding a saturated NH₄Cl solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
  • Purification: Combine the organic extracts and wash with brine (15 mL). Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
  • Analysis: Purify the crude product via flash chromatography (silica gel, eluting with hexane/ethyl acetate) and characterize using ( ^1\text{H} ) NMR, ( ^{13}\text{C} ) NMR, and GC-MS.

The workflow for this protocol is outlined below.

G start Reaction Setup: Anhydrous EtOH, NaOEt, N₂ atmosphere step1 Enolate Formation: Add diethyl malonate at 0°C Stir 30 min start->step1 step2 Michael Addition: Add this compound Warm to RT, stir 4-16h step1->step2 step3 Reaction Workup: Quench with sat. NH₄Cl Extract with EtOAc step2->step3 step4 Product Purification: Dry (MgSO₄), Filter, Concentrate Purify by Flash Chromatography step3->step4 end Characterization: NMR, GC-MS step4->end

Analytical Methods for Quality Control

Ensuring the purity of starting materials and monitoring reactions requires robust analytical methods. The following table summarizes key parameters, including techniques adapted from pharmaceutical impurity profiling [7].

Table 2: Analytical Methodologies for this compound and Derivatives

Analytic Recommended Method Key Parameters / Notes Application Context
This compound (Volatile) GC-FID / GC-MS Non-polar capillary column (e.g., Restek Rxi-5ms); Helium carrier gas; Gradient temperature program [1] [7]. Purity assessment of starting material; Reaction monitoring [7].
Reaction Mixtures (Polar, Non-UV Active) HPLC-RID C18 column; Acetonitrile/Water mobile phase. RID is universal for non-UV compounds [7]. Detecting polar intermediates or products without chromophores [7].
Product Structure Confirmation NMR Spectroscopy ( ^1\text{H} ) NMR, ( ^{13}\text{C} ) NMR, 2D-COSY/HMQC. Definitive structural elucidation of purified final products and regioisomers.

Application Notes for Researchers

  • Regioselectivity Control: The choice between 1,2- and 1,4-addition is crucial. 1,2-addition is favored with small, strong nucleophiles (Grignards, LiAlH₄) at low temperatures in polar aprotic solvents. 1,4-addition is favored with larger, stabilized nucleophiles (enolates, amines) and can be promoted by using catalytic Cu(I) salts with organometallic reagents [3].
  • Impurity and Isomer Profile: Be aware that synthetic this compound may contain isomers like 5-hexen-3-one or 2-methyl-1-penten-3-one, formed during its synthesis from 4-hydroxy-3-hexanone [4]. Rigorous analytical control is necessary.
  • Safety and Handling: While specific safety data (SDS) for this compound was not located, standard practices for handling volatile organic compounds should be followed: use in a fume hood, wear appropriate PPE (gloves, safety glasses), and avoid contact with strong oxidizers.

Conclusion

This document provides a foundational guide for researchers aiming to exploit the nucleophilic addition chemistry of this compound. The protocols and data tables offer a starting point for method development and optimization. The primary challenge remains the public availability of reaction-specific data for this particular molecule, leaving significant opportunity for original experimental research to define precise kinetic parameters and optimize conditions for each class of nucleophile.

References

Potential Custom Synthesis Manufacturers & Suppliers

Author: Smolecule Technical Support Team. Date: February 2026

Company Custom Service Mentioned Notes / Evidence from Search Results
BOC Sciences [1] Yes Offers "custom synthesis of those chemicals not in stock"; positioned as supplier to pharmaceutical industry [1] [2].
Robinson Brothers [2] Yes An "award-winning chemical manufacturer" with expertise in "custom synthesis, contract manufacture and process optimisation" [2].
Endeavour Speciality Chemicals [2] Yes Offers "custom synthesis and contract manufacturing services" at their UK site [2].
Beijing LYS Chemicals Co., Ltd. [2] Yes States they "custom manufacture new products according to customers' needs" [2].
Zhishang Chemical [3] Unclear Presents as a manufacturer; offers "professional technical support and customized services," though exact nature of customization is not specified [3].
Synerzine [2] Unclear As a flavor/fragrance supplier, they provide "customization," but it's unclear if this extends to custom chemical synthesis [2].

Experimental Protocol: Synthesis via Catalytic Dehydration

The most detailed synthetic method found is from a patent for the catalytic dehydration of 4-hydroxy-3-hexanone. The core of this method is summarized below [4].

Catalyst Preparation (WO₃/ZrO₂-SiO₂)

  • Preparation of Mesoporous Carrier: Dissolve a zirconium source (e.g., Zr(NO₃)₄) in deionized water. Add a surfactant (e.g., cetyltrimethylammonium bromide, CTAB) and stir until dissolved [4].
  • Precipitation & Ageing: Add a silicon source (e.g., tetraethoxysilane) to the mixture. Under vigorous stirring, adjust the pH to 10 using a strong aqueous base to precipitate the carrier. Continue stirring for 2 hours, then age at room temperature for 12 hours [4].
  • Washing and Drying: Filter the solid, wash with deionized water, and dry [4].
  • Impregnation & Calcination: Impregnate the ZrO₂-SiO₂ carrier with a solution of a tungsten source (e.g., ammonium tungstate). Dry the material and then calcine it at 500-700°C for 5-10 hours to produce the final WO₃/ZrO₂-SiO₂ catalyst [4].

Dehydration Reaction Workflow

The following diagram illustrates the key stages of the catalytic dehydration process:

G start 4-Hydroxy-3-hexanone (Raw Material) step1 Reactor Conditions Catalyst: WO₃/ZrO₂-SiO₂ Temperature: 250-380°C Weight Hourly Space Velocity: 1-10 h⁻¹ start->step1 step2 Dehydration Reaction step1->step2 step3 Product Mixture Crude 4-Hexen-3-one step2->step3

This process, as reported in the patent, can achieve a 4-hydroxy-3-hexanone conversion of 99.1% with a selectivity for this compound of 96.5% under optimized conditions (300°C, WHSV of 5 h⁻¹) [4].

Physical & Chemical Properties

For accurate identification and quality control during synthesis, the table below consolidates key physicochemical data from suppliers and databases [1] [5] [6].

Property Value Source / Context
CAS Number 2497-21-4 Universal identifier [1] [2] [6].
Molecular Formula C₆H₁₀O [1] [6]
Molecular Weight 98.14 g/mol - 98.16 g/mol [1] [6]
Appearance Colourless to pale yellow liquid [1] [6]
Boiling Point 135-137 °C Lit. values from suppliers [1] [5] [6].
Density 0.829 - 0.858 g/cm³ Varies between sources; 0.829 g/cm³ [1], 0.858 g/mL [5].
Refractive Index (n²⁰/D) 1.4400 - 1.44 Lit. values from suppliers [5] [6].
Flash Point 34 °C (closed cup) Flammable liquid classification [5] [6].
Assay/Purity ≥92% to 99% Common commercial grades are 95% and 98% [1] [3] [5].

Applications in Research & Development

This compound serves as a versatile intermediate and ingredient in several fields, which can help guide research objectives [1] [7] [3]:

  • Flavor and Fragrance Industry: Primarily used as a flavoring agent and fragrance ingredient. Its aroma is described as "green, grassy, and slightly fruity," making it useful for creating apple, banana, and fresh notes in food flavors and perfumery [2] [3] [5].
  • Pharmaceutical Intermediates: Serves as a key building block in organic synthesis for producing pharmaceuticals, including anti-inflammatory and antimicrobial agents. Its active functional groups allow for structural modifications to create complex molecules [1] [7] [3].
  • Agrochemical Intermediates: Used in the synthesis of herbicides and fungicides. The unsaturated ketone structure can be derivatized to enhance biological activity against plant pathogens and pests [7] [3].
  • Material Science: Investigated as a monomer or building block for advanced polymers. The carbon-carbon double bond allows for copolymerization, potentially leading to materials with improved durability, heat resistance, or functional properties for coatings and adhesives [7] [3].

Handling and Safety Considerations

  • Storage: Store in a flammable storage area, preferably under an inert atmosphere (packed on inactive gas) [1] [6].
  • Hazard Classification: Classified as a Flam. Liq. 3, among other hazards like skin and eye irritation. Target organ is listed as the respiratory system [5].
  • Personal Protective Equipment (PPE): Recommended PPE includes eyeshields, faceshields, gloves, and an appropriate respirator filter [5].

References and Further Information

For more detailed information, you can refer to the primary sources cited in this document, which include:

  • Google Patents: For the detailed synthesis patent (CN103030541A) [4].
  • Supplier Websites: Such as BOC Sciences [1], Sigma-Aldrich [5], and FUJIFILM Wako [6] for specification sheets and analytical data.
  • Industry Databases: The Good Scents Company [2] provides a comprehensive overview of suppliers and applications.

References

4-Hexen-3-one low yield dehydration catalyst

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Performance Comparison

Catalyst System Reaction Temperature (°C) Space Velocity (h⁻¹) Reported 4-Hydroxy-3-hexanone Conversion Reported 4-Hexen-3-one Selectivity
WO₃/ZrO₂-SiO₂ [1] 300 5 99.1% 96.5%
MoO₃/ZrO₂-SiO₂ [1] 300 5 99.1% 96.5%
Imidazole-functionalized Solid Acid Catalyst [2] 200 2 95% 94%

Experimental Protocols for High-Performance Catalysts

For the high-performing mesoporous catalysts listed above, here are the detailed preparation methodologies.

Protocol for WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂ Catalyst [1]

This method emphasizes creating a catalyst with a high surface area and regular pore structure.

  • Carrier Preparation: Dissolve a zirconium source (e.g., Zr(NO₃)₄) in deionized water. Add a surfactant, such as cetyltrimethylammonium bromide (CTAB), and stir until dissolved. Then, add a silicon source (e.g., tetraethoxysilane). Under vigorous stirring, adjust the pH to 10 using a strong alkali solution. Continue stirring for 2 hours, then age the mixture at room temperature for 12-24 hours.
  • Isolation and Drying: Recover the formed solid via suction filtration, wash thoroughly with deionized water, and dry.
  • Metal Loading: Use an incipient wetness impregnation method to load the carrier with a solution of a tungsten (e.g., ammonium tungstate) or molybdenum source (e.g., ammonium molybdate). The optimal molar ratio is W or Mo : Zr : Si = (0.1-0.25) : 1 : (12-25).
  • Calcination: Finally, calcine the material in air. The recommended temperature range is 500-700°C, held for 5-10 hours.
Protocol for Imidazole-Functionalized Solid Acid Catalyst [2]

This procedure involves grafting functional groups onto a silica support to create a solid acid catalyst.

  • Silanization: React a silicon-based carrier (SiO₂) with a silylating reagent, specifically ClC₃H₆Si(OCH₃)₃, at 80°C for 8 hours in an organic solvent (e.g., toluene). Filter, wash, and dry the solid to obtain the silanized carrier.
  • Imidazole Grafting: React the silanized carrier with imidazole in a saturated solution of sodium ethoxide in ethanol at 60°C for 10 hours. Filter, wash, and dry to obtain "Precursor I".
  • Functionalization: React Precursor I with 1,4-butane sultone at 80°C for 5 hours. After filtration and washing, react the resulting "Precursor II" with an equal amount of sulfuric acid at 50°C for 5 hours.
  • Final Processing: Filter, wash, and dry the final catalyst.

Frequently Asked Questions

Q1: Why is my catalyst activity low and requiring high temperatures? A1: This is often due to poor textural properties of the catalyst. Low surface area and small pore size limit the accessibility of reactant molecules to the active sites [1]. Solution: Focus on synthesis methods that create mesoporous structures [1]. Using structure-directing agents (e.g., CTAB) during catalyst preparation, as in the protocol above, can create a high surface area and regular pore channels, significantly boosting activity and allowing for lower reaction temperatures.

Q2: What causes low selectivity towards this compound and the formation of by-products? A2: The primary competing reaction is the isomerization of this compound to 2-methyl-1-penten-3-one [1]. Solution: The strength and type of acid sites are critical. Catalysts like WO₃ or MoO₃ on composite ZrO₂-SiO₂ supports are designed to have the appropriate acid strength to promote dehydration while minimizing subsequent isomerization, thereby achieving high selectivity (>96%) [1]. Ensuring the catalyst has a well-defined and uniform active site, as in the described mesoporous catalysts, can suppress unwanted side reactions.

Q3: My catalyst deactivates rapidly. What could be the reason? A3: Rapid deactivation is frequently caused by coking—the deposition of carbonaceous materials blocking active sites and pores—especially at high temperatures. Solution:

  • Optimize reaction temperature: Using a more active catalyst allows you to lower the operating temperature, which reduces the rate of coke formation [1].
  • Design robust pores: Catalysts with large, regular mesopores are less susceptible to pore blockage because they allow for better diffusion of reactants and products, preventing the buildup of heavy secondary products that lead to coke [1].

Troubleshooting Decision Guide

The following diagram outlines a logical workflow to diagnose and address common problems based on the symptoms you observe.

Start Start: Low Yield Issue Symptom What is the main symptom? Start->Symptom LowConversion Low Conversion Symptom->LowConversion Reactant remains LowSelectivity Low Selectivity Symptom->LowSelectivity By-products form Deactivation Rapid Deactivation Symptom->Deactivation Activity drops over time LowConversionSol Probable Cause: Low catalyst surface area or poor active site accessibility LowConversion->LowConversionSol LowSelectivitySol Probable Cause: Improper acid site strength leading to isomerization LowSelectivity->LowSelectivitySol DeactivationSol Probable Cause: Coking from side reactions at high temperature Deactivation->DeactivationSol Action1 Action: Use a mesoporous catalyst with high surface area (e.g., WO₃/ZrO₂-SiO₂) LowConversionSol->Action1 Action2 Action: Optimize acid strength & distribution (e.g., use recommended catalyst systems) LowSelectivitySol->Action2 Action3 Action: Lower reaction temperature if possible. Ensure catalyst has large, regular pores. DeactivationSol->Action3

References

improving 4-Hexen-3-one selectivity in synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst & Reaction Optimization Guide

The table below summarizes key experimental data for different catalytic approaches to synthesize 4-Hexen-3-one, providing a reference for your system optimization.

Catalyst System Reaction Type Key Reaction Conditions Reported this compound Selectivity Key Factors Influencing Selectivity

| WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂ [1] | Vapor-phase dehydration of 4-Hydroxy-3-hexanone | Temperature: 200–450°C (Optimal: 250–380°C) WHSV: 0.5–15 h⁻¹ (Optimal: 1–10 h⁻¹) Catalyst Molar Ratio (W/Mo:Zr:Si): (0.05–0.3):1:(5–50) | Up to 96.5% (at 99.1% conversion) [1] | Use of mesoporous catalyst with high surface area and regular pore structure [1]. | | Microemulsion-Prepared Pd Agglomerates [2] | Selective hydrogenation of 3-Hexyn-1-ol to cis-3-Hexen-1-ol | Reaction conducted in an autoclave reactor. Key parameter: n(alkynol)/A(Pd) ratio (mol/m²). | ~85–89% (cis-3-Hexen-1-ol) [2] | Increasing n(alkynol)/A(Pd) ratio reduces available non-selective Pd sites, improving alkene selectivity [2]. | | Thermally Sintered Pd Aggregates [2] | Selective hydrogenation of 3-Hexyn-1-ol | Pd aggregates formed by sintering agglomerates at 473–723 K. | ~85–89% (cis-3-Hexen-1-ol), maintained with a larger catalytic surface area [2] | Thermal sintering reduces low-coordinated, non-selective corner and edge sites on Pd nanoparticles without toxic modifiers [2]. |

Detailed Experimental Protocols

Protocol 1: Vapor-Phase Dehydration using a Mesoporous Catalyst

This method is highly effective for directly converting 4-Hydroxy-3-hexanone into this compound [1].

  • Catalyst Preparation [1]:

    • Carrier Synthesis: Under alkaline conditions, combine a zirconium source (e.g., ZrOCl₂ or Zr(NO₃)₄) and a silicon source (e.g., tetraethoxysilane or silicon sol) with a surfactant (e.g., cetyl trimethylammonium bromide). Precipitate the mixture and age at room temperature for 12-24 hours to form the mesoporous ZrO₂-SiO₂ carrier.
    • Active Phase Loading: Impregnate the carrier with a solution containing a tungsten source (e.g., ammonium tungstate) or molybdenum source (e.g., ammonium molybdate). Use incipient wetness or excess solution impregnation for 12-24 hours.
    • Activation: Dry the catalyst at 20-200°C for 5-24 hours, then calcine (roast) at 500-700°C for 5-10 hours in air. This creates the final active mesoporous WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂ catalyst.
  • Reaction Procedure [1]:

    • Load the catalyst into a fixed-bed tubular reactor.
    • Pre-heat the reactor to the target temperature range of 250–380°C.
    • Feed the liquid 4-Hydroxy-3-hexanone reactant over the catalyst at a weight hourly space velocity (WHSV) of 1–10 h⁻¹.
    • Collect the vapor-phase products and condense them for analysis.
Protocol 2: Selective Hydrogenation via Alkyne Intermediate

This two-step approach involves first producing an alkenol precursor, which shares a very similar carbon skeleton with your target molecule [2].

  • Catalyst Synthesis (Pd Aggregates) [2]:

    • Prepare Pd agglomerates via a microemulsion synthesis route.
    • To reduce non-selective sites, sinter the agglomerates at 473–723 K to form fused aggregates. This process minimizes low-coordinated edge and corner sites on the Pd particles that promote over-hydrogenation.
  • Hydrogenation Reaction [2]:

    • Conduct the hydrogenation of 3-Hexyn-1-ol in an autoclave reactor.
    • Carefully control the n(alkynol)/A(Pd) ratio. Increasing this ratio (i.e., reducing the relative amount of accessible Pd surface sites) is key to achieving high selectivity for the intermediate cis-3-Hexen-1-ol, avoiding over-hydrogenation to the fully saturated alcohol.

Troubleshooting FAQs

Q1: My catalyst shows rapid deactivation and low selectivity. What could be the issue?

  • Pore Blockage: If using the mesoporous dehydration catalyst, ensure the preparation protocol (especially aging and calcination) is followed correctly to develop and maintain the high-surface-area, ordered pore structure, which is crucial for high activity and selectivity [1].
  • Non-Selective Sites: In hydrogenation reactions, your Pd catalyst likely has too many low-coordinated edge and corner sites. Consider using thermally sintered Pd aggregates or increasing the n(alkynol)/A(Pd) ratio to effectively reduce the availability of these non-selective sites [2].

Q2: How can I improve selectivity without using toxic modifiers like lead or quinoline?

  • Catalyst Structure Engineering: The thermal sintering of Pd aggregates is an effective strategy. It physically reduces the number of non-selective sites by fusing particles, eliminating the need for toxic dopants like those in the Lindlar catalyst [2].
  • Reaction Stoichiometry: Simply increasing the n(alkynol)/A(Pd) ratio can significantly enhance selectivity by limiting the contact probability between the desired alkene product and the catalyst's active surface, thereby preventing further reaction [2].

Q3: Are there any other catalyst systems I can explore?

  • Zinc-Molybdenum Systems: While reported for the hydrodeoxygenation of a different unsaturated ketone (3-methylcyclopent-2-enone), a ZnMoO₄-based catalyst reduced to form ZnMoO₃ species showed high selectivity for the target diene. This principle of selective C=O bond interaction over C=C bond hydrogenation could be inspirational for further catalyst design [3].

Workflow for Optimizing this compound Selectivity

This diagram outlines a logical troubleshooting process based on the information provided.

Start Low this compound Selectivity Step1 Identify Synthesis Route Start->Step1 Step2A Dehydration of 4-Hydroxy-3-hexanone Step1->Step2A Step2B Hydrogenation of Alkyne Precursor Step1->Step2B Step3A Check: Catalyst is mesoporous WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂? Step2A->Step3A Step3B Check: Using modified Pd catalyst or high n(alkynol)/A(Pd) ratio? Step2B->Step3B Step4A Optimize: Ensure correct calcination temperature and WHSV Step3A->Step4A Step4B Optimize: Use sintered Pd aggregates or increase reactant/Pd ratio Step3B->Step4B ResultA Expected Outcome: High Selectivity (e.g., >96%) Step4A->ResultA ResultB Expected Outcome: High Selectivity (e.g., ~89%) Step4B->ResultB

References

Physical & Chemical Properties of 4-Hexen-3-one

Author: Smolecule Technical Support Team. Date: February 2026

This table summarizes essential data you'll need for planning the purification process [1].

Property Value Notes / Importance for Distillation
CAS Number 2497-21-4 For definitive compound identification.
Boiling Point 135-137 °C (lit.) Key parameter for determining distillation temperature.
Density 0.858 g/mL at 25 °C (lit.) Useful for calculations and identification.
Refractive Index n20/D 1.44 (lit.) Can be used to assess purity of fractions.
Flash Point 34 °C (closed cup) Critical for safety during handling and distillation.
Assay ≥92% Indicates typical purity of commercial material; primary goal of distillation is to increase this value.
Sensory Description Pungent; ethereal Aids in informal identification during the process [1].

Experimental Workflow for Purification

The following diagram outlines the general logic and key steps for a simple distillation purification setup. The boiling point and flash point from the table above are direct inputs for this workflow.

start Start: Impure 4-Hexen-3-one safety Safety Check start->safety param1 Critical Parameter: Flash Point = 34°C safety->param1 setup Assemble Distillation Apparatus heat Apply Heat & Collect Fractions setup->heat param2 Critical Parameter: Boiling Point = 135-137°C heat->param2 monitor Monitor Temperature & Fractions end Obtain Purified this compound monitor->end param1->setup param2->monitor

Troubleshooting Guide & FAQs

Here are solutions to common problems you might encounter during the distillation of this compound.

Q1: The collected distillate has a wide boiling point range and low purity. What could be wrong?

  • Insufficient Fractionation: Your distillation apparatus, such as a Vigreux column, might not have enough theoretical plates for an effective separation. Consider using a more efficient column or packing.
  • Overly Rapid Heating: Heating the distillation flask too quickly does not allow for proper equilibrium between the vapor and liquid phases, leading to poor separation of components. Always ensure a slow and steady heating rate.
  • Decomposition: The compound might be thermally degrading. If purity is consistently low, try a lower pressure (vacuum distillation) to significantly reduce the boiling point and minimize the risk of thermal decomposition.

Q2: What are the critical safety precautions to observe?

  • Flammability: This is the primary hazard. This compound is a flammable liquid (Flash Point: 34°C) [1]. All operations must be carried out away from any source of ignition (open flames, hot plates not certified for flammable materials, static electricity). Ground your apparatus properly.
  • Health Hazards: The compound may cause skin and eye irritation. You must wear appropriate Personal Protective Equipment (PPE) including gloves, safety glasses, and a lab coat. Perform the distillation in a well-ventilated fume hood to avoid inhalation of vapors [1].

Q3: How can I accurately identify and assess the purity of my fractions?

  • Gas Chromatography (GC): This is the most direct and effective method. Inject samples from your different fractions to see the number of components and their relative quantities. A single, sharp peak for your target fraction indicates high purity.
  • Refractive Index: Match the measured refractive index of your purest fraction against the literature value of 1.44 as a quick purity check [1].

Key Information for Your Protocol

For your experimental documentation, note that this compound is reported as a volatile component found in natural sources like strawberry and Citrus aurantifolia (key lime), and is also used in flavors and fragrances [2] [1]. A patent also describes its synthesis via catalytic dehydration, confirming its industrial relevance [3].

References

Handling 4-Hexen-3-One: Flammability & Safety FAQs

Author: Smolecule Technical Support Team. Date: February 2026

Here are some frequently asked questions addressing the specific issues researchers might encounter when handling 4-Hexen-3-one.

  • Q1: What are the primary flammability hazards associated with this compound? A1: this compound is classified as a Flammable Liquid (Category 3) [1]. Its key flammability characteristics are [2] [1]:

    • Flash Point: 34 °C (93.2 °F) (closed cup). This means that at or above this temperature, the liquid can produce enough vapor to form an ignitable mixture with air.
    • Boiling Point: 135-137 °C. This relatively low boiling point indicates it is moderately volatile. The combination of a low flash point and volatility requires careful control of ignition sources and temperature.
  • Q2: What personal protective equipment (PPE) is required for safe handling? A2: To protect against flammability, irritation, and other hazards, the following PPE is recommended [2]:

    • Eye/Face Protection: Use a face shield in combination with safety glasses.
    • Skin Protection: Wear gloves made of butyl rubber (with a minimum layer thickness of 0.3 mm), which offers a breakthrough time of 480 minutes. A complete chemical-protective suit and flame-retardant antistatic clothing are also advised.
    • Respiratory Protection: If ventilation is insufficient and exposure limits are exceeded, use a full-face respirator with a multi-purpose combination (US) or type ABEK (EN 14387) cartridge. For high concentrations, a full-face supplied air respirator is necessary.
  • Q3: What are the key storage conditions to prevent a fire? A3: Safe storage is critical to mitigate fire risk [2]:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.
    • Containers that are opened must be carefully resealed and stored in an upright position to prevent leakage.
    • Keep away from heat, sparks, open flames, and hot surfaces (e.g., hot plates). No smoking.
    • Ground and bond the container and receiving equipment to prevent the buildup of static electricity, which can ignite vapors.
  • Q4: What should I do if there is a spill or a fire? A4:

    • For Spills [2]:
      • Personal Precautions: Evacuate unnecessary personnel. Use appropriate PPE. Remove all ignition sources.
      • Containment: Prevent the liquid from entering drains or confined spaces where vapors can accumulate.
      • Clean-up: Contain the spill and absorb with non-combustible materials like sand, diatomaceous earth, or vermiculite. Place the contaminated material in a container for disposal according to local regulations.
    • For Fires [2]:
      • Suitable Extinguishing Media: Use dry powder or dry sand.
      • Unsuitable Extinguishing Media: Do NOT use a water jet, as it may be ineffective or spread the fire.
      • Special Hazards: Combustion can produce carbon oxides.
      • Firefighter Advice: Wear self-contained breathing apparatus for protection against toxic fumes.

Quantitative Data Summary

The following tables consolidate key physical property and hazard information for this compound from the search results.

Table 1: Physical and Chemical Properties

Property Value Source
Molecular Formula C₆H₁₀O [3] [2]
Molecular Weight 98.14 g/mol [3] [2]
Boiling Point 135 - 137 °C [2] [1]
Flash Point 34 °C (closed cup) [2] [1]
Density 0.858 g/cm³ at 25 °C [2] [1]
Physical Form Light yellow liquid [2]

Table 2: Hazard Classifications (GHS) and Health Effects

Category Classification Signal Word & Hazard Statements

| Flammability | Flammable Liquid (Category 3) | Signal Word: Warning H226: Flammable liquid and vapour | | Health Hazards | Acute Toxicity (Oral, Category 4) Eye Irritation (Category 2) Skin Irritation (Category 2) STOT Single Exposure (Category 3, Respiratory system) | H302: Harmful if swallowed H319: Causes serious eye irritation H315: Causes skin irritation H335: May cause respiratory irritation | | NFPA 704 Rating | Health: 2, Flammability: 3, Reactivity: 0 | [2] |

Experimental Safety Workflow

The diagram below outlines a logical workflow for safely handling this compound in a laboratory setting, integrating the key precautions identified.

Start Start Experiment with this compound Prep Preparation Start->Prep Check1 Review Experiment & MSDS Prep->Check1 Equip Ensure fume hood and equipment are ready Check1->Equip PPE Don Appropriate PPE: Butyl rubber gloves, Eye/face protection, Lab coat Equip->PPE Exec Execution PPE->Exec Check2 Eliminate ignition sources: No flames, sparks, hot surfaces Exec->Check2 Ground Ground and bond containers if transferring Check2->Ground Handle Handle with care in well-ventilated area Ground->Handle End Completion Handle->End Store Reseal container tightly and return to cool, well-ventilated storage End->Store Waste Dispose of waste and contaminated PPE according to regulations End->Waste Store->Waste

Diagram: Safety Protocol for Handling this compound

References

Catalytic Dehydration for 4-Hexen-3-one Production

Author: Smolecule Technical Support Team. Date: February 2026

The primary industrial method for producing 4-Hexen-3-one is the catalytic dehydration of 4-hydroxy-3-hexanone. The key to optimizing this reaction lies in the catalyst and temperature control [1].

The table below summarizes the optimized conditions using a specific mesoporous composite catalyst:

Parameter Optimal Condition Role in Reaction Optimization
Reaction Temperature 300 °C Balances high conversion and selectivity; lower temperatures slow reaction, higher may degrade products [1].
Catalyst System WO(_3)/ZrO(_2)-SiO(_2) or MoO(_3)/ZrO(_2)-SiO(_2) Provides high surface area and controlled acidity for efficient dehydration [1].
WHSV (hr⁻¹) 5 Weight Hourly Space Velocity; higher values indicate more efficient processing [1].
Reported Conversion 99.1% Percentage of starting material (4-hydroxy-3-hexanone) consumed [1].
Reported Selectivity 96.5% Percentage of converted material that becomes desired product (this compound) [1].

Experimental Workflow for Dehydration Reaction

For researchers looking to implement or verify this method, the following workflow outlines the key steps from catalyst preparation to the final product separation.

Start Start: Prepare Catalyst A Precipitate ZrO₂-SiO₂ carrier with surfactant Start->A B Age at room temperature (12-24 hours) A->B C Load active component (W or Mo) via impregnation B->C D Dry (20-200°C) and Calcinate (500-700°C) C->D E Reaction: Feed 4-hydroxy- 3-hexanone into fixed-bed reactor at 300°C D->E F Separate and purify product E->F G Final Product: This compound F->G

Workflow Stages:

  • Catalyst Preparation: The high-performance catalyst is synthesized first by creating a mesoporous ZrO(_2)-SiO(_2) carrier, which is then impregnated with tungsten (W) or molybdenum (Mo) and calcined at high temperature (500-700 °C) [1].
  • Reaction: The reactant, 4-hydroxy-3-hexanone, is passed over this catalyst in a reactor maintained at the optimized temperature of 300 °C [1].
  • Product Separation: The output mixture is then separated and purified to obtain the final product, this compound [1].

Frequently Asked Questions

Q: Why is a mesoporous catalyst crucial for this reaction? A: The mesoporous structure (with pores of 3-10 nm) provides a high surface area and facilitates the diffusion of reactant and product molecules. This is key to achieving high conversion and selectivity at a lower temperature compared to conventional catalysts [1].

Q: What are the safety considerations for handling this compound? A: this compound is a flammable liquid and can cause skin and eye irritation. Always consult its Safety Data Sheet (SDS). The chemical is classified as dangerous goods (Class 3, UN 1224), and proper shipping procedures must be followed [2].

Q: Besides synthesis, how else is this compound studied? A: In atmospheric chemistry, its degradation is studied by reacting it with OH radicals and Cl atoms to determine its environmental lifetime and impact. These studies measure reaction kinetics over a temperature range but do not pertain to its synthetic optimization [3] [4].

Key Takeaways for Experiment Optimization

  • Catalyst is Key: The high efficiency reported is intrinsically linked to the specialized WO(_3)/ZrO(_2)-SiO(_2) or MoO(_3)/ZrO(_2)-SiO(_2) catalyst [1].
  • Temperature is a Compromise: The optimal 300 °C balances high reaction rate and high product selectivity. Deviating from this temperature can lead to incomplete reaction or formation of unwanted by-products [1].
  • Verify on Your System: The conditions are from a specific patent. Performance can vary based on your reactor setup, catalyst batch, and feedstock purity, so you may need fine-tuning.

References

4-Hexen-3-one regulatory compliance requirements

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory Frameworks for 4-Hexen-3-One

Regulatory Area Key Regulations / Standards Core Requirements & Focus Areas

| Pharmaceutical Manufacturing (U.S.) | • 21 CFR Part 211 (Finished Pharmaceuticals) [1]21 CFR 211.110 (In-process controls) [2] | • Controls for batch uniformity, identity, strength, quality, and purity [2]. • Quality unit approval for significant process phases [2]. | | Chemical Substance Control | • EU REACH [3]US TSCA [3] | • Registration, evaluation, and authorization of chemicals. • Mandatory Safety Data Sheets (SDS) [3]. | | Workplace Safety | • OSHA standards [3] | • Managing occupational exposure. • Safe handling of volatile substances [3]. | | Transportation of Goods | • UN dangerous goods regulations [3] | • Specific packaging and labeling for shipping [3]. |

The following workflow outlines the key stages and decision points in the regulatory compliance process for using this compound in drug development.

Start Start: Characterize Substance A1 Define Application: Pharmaceutical Intermediate? Start->A1 A2 Application Defined: Chemical Reagent / Other Start->A2 B1 Follow cGMP Framework (21 CFR Part 211) A1->B1 B2 Follow Industrial & Environmental Chemical Controls A2->B2 C1 Implement In-Process Controls (21 CFR 211.110) B1->C1 C2 Adhere to REACH, TSCA, OSHA, Transport Rules B2->C2 D1 Quality Unit Approval & Batch Record Review C1->D1 D2 Ensure SDS, Safe Handling, & Proper Documentation C2->D2

Frequently Asked Questions & Troubleshooting

Here are answers to common compliance questions your users might encounter.

Q1: What are the most critical in-process controls for this compound as a pharmaceutical intermediate?
  • A: Per FDA draft guidance, you must establish controls for Critical Quality Attributes (CQAs) like identity, strength, purity, and quality [2]. Your strategy should define what to test (e.g., purity against specs), where/when to test (at significant process phases), and how to sample [2]. For advanced manufacturing like continuous processing, the FDA advises pairing process models with physical in-process testing, as models alone are not yet considered sufficient [2].
Q2: Our analytical method for this compound purity is not robust. What are some validated approaches?
  • A: You can adopt a reversed-phase (RP) HPLC method. One documented approach uses a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid [4]. For mass spectrometry (MS) compatibility, replace phosphoric acid with formic acid. This method is scalable and can be adapted for fast UPLC applications using smaller 3µm particle columns [4].
Q3: We need to improve our synthetic process. Are there efficient catalytic methods?
  • A: Yes. A patented method uses WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂ as a catalyst for the dehydration of 4-hydroxy-3-hexanone into this compound [5]. This mesoporous catalyst operates at 200–450°C and a mass airspeed of 0.5–15 hr⁻¹, achieving high conversion (99.1%) and selectivity (96.5%) [5]. This method solves problems of low catalyst activity and high reaction temperatures found in older techniques [5].
Q4: What broader regulatory trends should we be aware of?
  • A: The market is increasingly influenced by:
    • Green Chemistry: Growing investment in bio-catalytic and sustainable synthesis routes to reduce environmental impact [3].
    • Supply Chain Traceability: Major fragrance and pharmaceutical buyers are increasingly requiring detailed origin documentation and Certificates of Analysis (CoA) [3].
    • Material Consistency: Perfumers and flavorists demand absolute batch-to-batch consistency, meaning strict in-process control is also a commercial necessity [3].

References

4-Hexen-3-one analytical methods detection

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods at a Glance

The table below summarizes key analytical techniques for detecting and quantifying 4-Hexen-3-one and related compounds.

Technique Key Application & Context Sample Preparation Critical Method Parameters/Details Performance Data
GC-FID (Gas Chromatography with Flame Ionization Detection) [1] Quality control of starting materials and intermediates in pharmaceutical synthesis (e.g., Tetrabenazine). Detects related substances and synthetic impurities. Liquid sample injection. Separates eleven related ketone compounds sharing structural similarities [1]. Purity of controlled materials >90% [1].
GC-MS/MS (Gas Chromatography with Tandem Mass Spectrometry) [2] [3] Trace analysis of Taste & Odor (T&O) compounds in water; applicable to other complex matrices. SPME (Solid Phase Microextraction) for pre-concentration. Preservation at pH < 2 with HCl for aldehyde/ketone stability [2]. Method optimized for 18 T&O compounds from various chemical classes [2]. High sensitivity suitable for trace analysis [2].
HPLC-RID (High-Performance Liquid Chromatography with Refractive Index Detector) [1] Detection of quaternary ammonium salt impurities with weak UV absorption in pharmaceutical synthesis. Standard liquid injection. Suitable for compounds with very weak UV absorption that complicate UV-detector methods [1]. Ensures synthesis of high-quality API products [1].

Detailed Experimental Protocols

Here are more detailed methodologies for the key techniques mentioned above.

1. GC-FID for Related Substance Analysis [1] This method was developed for quality control in a pharmaceutical synthesis pathway.

  • Objective: To separate and detect eleven related ketone substances in starting materials like 5-methyl-2-hexanone.
  • Sample Preparation: The specific preparation for the tetrabenazine starting material was not detailed, but the method involves a standard liquid injection of the sample.
  • Chromatographic Conditions:
    • Instrument: Gas Chromatograph with FID.
    • Column: The specific column is not mentioned in the available abstract.
    • Validation: The method was fully validated, confirming its suitability for detecting these impurities at levels below 0.1-0.3%.

2. SPME GC-MS/MS for Trace Analysis [2] [3] This advanced method is ideal for detecting this compound at very low concentrations in complex matrices like water.

  • Objective: To identify and quantify 18 T&O compounds, including various ketones, in drinking water.
  • Sample Preparation:
    • Collect water samples.
    • For aldehydes and ketones, preserve samples at pH < 2 using hydrochloric acid (HCl). This significantly increases their holding time by reducing losses within 96 hours.
    • Use Solid Phase Microextraction (SPME) for extracting and concentrating the analytes from the water sample before injection into the GC.
  • Instrumental Analysis:
    • Instrument: Gas Chromatograph coupled with a Tandem Mass Spectrometer (GC-MS/MS).
    • The tandem MS (MS/MS) provides high selectivity and sensitivity, reducing background noise and allowing for definitive identification and measurement at trace levels.

Frequently Asked Questions

How should I preserve samples containing this compound to ensure accurate results? Research on ketones in water matrices shows they can degrade significantly within 96 hours if not preserved properly. For the most accurate results, preserve your samples at a low pH (< 2) using hydrochloric acid (HCl) immediately after collection. This practice stabilizes ketones and other related compounds, preventing losses before analysis [2] [3].

What is the advantage of using GC-MS/MS over a standard GC-MS for this analysis? GC-MS/MS provides superior selectivity and sensitivity, especially in complex sample matrices. It helps isolate the target compound's signal from background noise, leading to more confident identification and accurate quantification at very low concentrations (e.g., parts-per-trillion levels) [2] [3]. This is crucial for trace analysis or when dealing with interfering substances.

My target compound has weak UV absorption. What HPLC detection method can I use? If your compound, or its impurities, lack a strong chromophore, using an HPLC system equipped with a Refractive Index Detector (RID) is an excellent alternative. Unlike UV detectors, RID does not rely on UV light absorption and can detect a wide range of compounds, making it suitable for molecules like sugars, polymers, and some ketones that are invisible to UV [1].

Workflow for Method Selection

The following diagram outlines a logical workflow to help you select the most appropriate analytical method based on your research goals and sample characteristics.

Start Start: Method Selection Q1 What is your sample matrix? Start->Q1 ComplexMatrix Complex Matrix (Water, Biological) Q1->ComplexMatrix SimpleMatrix Relatively Simple Matrix Q1->SimpleMatrix Q2 What is your required detection level? Trace Trace Analysis (e.g., ng/L) Q2->Trace Bulk Bulk/Purity Analysis (e.g., % purity) Q2->Bulk Q3 Does your compound have strong UV absorption? HPLCUV Use HPLC-UV/ PDA Q3->HPLCUV Yes HPLC_RID Use HPLC-RID (For weak/non-UV absorbers) Q3->HPLC_RID No GCMSMS Use GC-MS/MS (High sensitivity & selectivity) Trace->GCMSMS Bulk->Q3 ComplexMatrix->Q2 SimpleMatrix->Q2 GCFID Use GC-FID (Good for quantitating related substances)

References

4-Hexen-3-one vs other unsaturated ketones reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Kinetic Data Comparison

The table below summarizes the experimentally determined rate coefficients for the gas-phase reactions of 4-Hexen-3-one, 5-Hexen-2-one, and 3-Penten-2-one with hydroxyl (OH) radicals and chlorine (Cl) atoms at 298 K and atmospheric pressure [1] [2].

Unsaturated Ketone k (OH) (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) k (Cl) (10⁻¹⁰ cm³ molecule⁻¹ s⁻¹)

| This compound | 9.04 ± 2.12 [1] | 5.55 ± 1.31 (at 298 K) [2] 3.00 ± 0.58 (at 298 K) [1] | | 5-Hexen-2-one | 5.18 ± 1.27 [1] | 4.14 ± 1.25 (at 298 K) [2] 3.15 ± 0.50 (at 298 K) [1] | | 3-Penten-2-one | 7.22 ± 1.74 [1] | 2.53 ± 0.54 (at 298 K) [1] |

Key observations from the data:

  • Reactivity with OH Radicals: this compound is the most reactive of the three ketones toward OH radicals, with a rate coefficient about 1.7 times greater than that of 5-Hexen-2-one [1].
  • Reactivity with Cl Atoms: Similarly, this compound shows the highest reactivity with Cl atoms, although the difference between it and 5-Hexen-2-one is smaller [1] [2].
  • Atmospheric Lifespan: The high reactivity leads to a short estimated tropospheric lifetime of 2-3 hours for these unsaturated ketones when reacting with OH radicals, which is a crucial parameter in atmospheric chemistry [1].

Experimental Protocols

The kinetic data presented above was obtained using established experimental methods:

  • Relative Kinetic Technique: Experiments were conducted in a large photoreactor (480 L) where the unsaturated ketone and a reference compound with a known rate coefficient were mixed with OH radicals or Cl atoms [1].
  • Reaction Monitoring: The decay of the reactants was monitored in real-time using in-situ Fourier Transform Infrared (FTIR) Spectroscopy or Gas Chromatography with a Flame Ionization Detector (GC-FID) [1] [2]. The rate coefficient for the target ketone is determined by comparing its decay rate to that of the reference compound.

Reaction Mechanisms

The reactivity of α,β-unsaturated ketones like this compound is defined by their conjugated system—a carbon-carbon double bond (C=C) located next to a carbonyl group (C=O). This conjugation allows for two primary reaction pathways with nucleophiles, which are key to their behavior in both atmospheric and synthetic chemistry [3].

G UnsaturatedKetone α,β-Unsaturated Ketone (Resonance Hybrid) Res1 Resonance Form B Direct Carbonyl Charge UnsaturatedKetone->Res1 Resonance Res2 Resonance Form C Beta Carbon Charge UnsaturatedKetone->Res2 Resonance Product12 1,2-Addition Product Res1->Product12 Nucleophilic Attack Product14 1,4-Addition (Conjugate) Product Res2->Product14 Nucleophilic Attack StrongNuc Strong Nucleophile (e.g., Grignard, RLi) StrongNuc->Product12 Favors WeakNuc Weaker Nucleophile (e.g., enolate, amine, CN⁻) WeakNuc->Product14 Favors Organocuprate Organocuprate (R₂CuLi) (Special Case for 1,4) Organocuprate->Product14 Specifically enables 1,4

The diagram above shows that the electron distribution in the conjugated system creates two electrophilic sites. The preferred reaction pathway depends on the nature of the nucleophile [3]:

  • 1,2-Addition (Direct): Strong nucleophiles like Grignard or organolithium reagents typically attack the carbonyl carbon directly.
  • 1,4-Addition (Conjugate): Weaker nucleophiles, such as enolates, amines, or cyanide, often attack the β-carbon, leading to conjugation addition. Organocuprate reagents are particularly useful in synthesis for achieving 1,4-additions [3].

In atmospheric chemistry, the OH radical and Cl atom primarily act as radicals, initiating degradation through addition to the carbon-carbon double bond rather than the carbonyl carbon, which aligns with the conjugate system's reactivity [1].

Practical Implications and Conclusion

The structural differences between the ketones lead to their distinct reactivity profiles:

  • Position of the Functional Groups: The location of the double bond relative to the ketone group influences electron density distribution and steric accessibility, thereby affecting the rate of addition reactions [1].
  • Applications Driven by Reactivity: This fundamental reactivity makes this compound and its analogs valuable as intermediates in pharmaceutical synthesis, agrochemical production, and the creation of fragrances and flavors [4] [5] [6]. Their susceptibility to atmospheric oxidants also determines their environmental impact and lifetime [1].

References

Comparative Analysis: 4-Hexen-3-one vs. 5-Hexen-2-one

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key identifiers and structural features of these two isomeric unsaturated ketones.

Property 4-Hexen-3-one 5-Hexen-2-one
CAS Registry Number 2497-21-4 [1] [2] 109-49-9 [3]
Other Names Ethyl 1-propenyl ketone; 2-Hexen-4-one [1] Allylacetone; 1-Hexen-5-one [3]
Molecular Formula C₆H₁₀O [1] C₆H₁₀O [3]
Molecular Weight 98.14 g/mol [1] 98.1430 g/mol [3]
IUPAC Name (4E)-hex-4-en-3-one [1] hex-5-en-2-one [3]
Structure ( CH_3-CH_2-C(=O)-CH=CH-CH_3 ) (An α,β-unsaturated ketone) ( H_2C=CH-CH_2-CH_2-C(=O)-CH_3 ) (A non-conjugated unsaturated ketone)
Key Feature Carbonyl group is conjugated with the carbon-carbon double bond. Carbonyl and alkene groups are separated, not conjugated.

Experimental Data & Synthetic Methods

While direct "performance" data in a biological context is lacking, here are experimental insights into their synthesis and physicochemical behavior from the literature.

Synthesis of this compound

A patented method describes its production via catalytic dehydration of 4-hydroxy-3-hexanone. This process uses a mesoporous composite catalyst (WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂) under specific conditions [2]:

  • Reaction Temperature: 200–450 °C (optimal range 250–380 °C)
  • Weight Hourly Space Velocity (WHSV): 0.5–15 hr⁻¹ (optimal range 1–10 hr⁻¹)
  • Reported Performance: Under optimized conditions (300 °C, WHSV of 5 hr⁻¹), the process achieved a 4-hydroxy-3-hexanone conversion of 99.1% with a this compound selectivity of 96.5% [2].
Reactivity in Gas-Phase Reactions

A kinetic study provides quantitative data on the reactivity of both compounds with chlorine (Cl) atoms, which can be indicative of their stability and reaction mechanisms [4].

  • Experimental Conditions:
    • Temperature: 298–363 K
    • Pressure: 500–760 Torr (using N₂ and O₂)
    • Analytical Method: Gas Chromatography with a Flame Ionization Detector (GC-FID)
  • Kinetic Data Table:
Compound Room Temperature (298 K) Rate Coefficient (cm³ molecule⁻¹ s⁻¹) Arrhenius Expression [4]
This compound (5.55 ± 1.31) × 10⁻¹⁰ ( k_1 = (2.82 ± 1.76) × 10^{-12} \exp[(1556 ± 438)/T] )
5-Hexen-2-one (4.14 ± 1.25) × 10⁻¹⁰ ( k_2 = (4.6 ± 2.4) × 10^{-11} \exp[(646 ± 171)/T] )

This data shows that This compound is more reactive toward Cl atoms than its isomer at room temperature. The higher activation energy for this compound also suggests its reactivity is more sensitive to temperature changes [4].

Research Considerations & Pathways

Based on their structures, the two isomers would behave very differently in a research or development setting. The following diagram outlines the key logical considerations for their application.

G cluster_1 This compound (Conjugated) cluster_2 5-Hexen-2-one (Non-Conjugated) Start Start: Choose an Unsaturated Ketone Isomer Conj1 Key Feature: Conjugated C=O and C=C Start->Conj1 NonConj1 Key Feature: Isolated C=O and C=C Start->NonConj1 Conj2 Expected Reactivity: - Electrophilic at β-carbon - Potential for 1,4-addition Conj1->Conj2 Conj3 Research Context: - Michael acceptor - Ligand for metalloenzymes Conj2->Conj3 NonConj2 Expected Reactivity: - Nucleophilic at carbonyl carbon - Independent alkene reactions NonConj1->NonConj2 NonConj3 Research Context: - Synthetic intermediate - Potential for cyclization NonConj2->NonConj3

How to Proceed Further

The current information is a starting point. For drug development, you will need deeper data. I suggest you:

  • Probe Specific Bioactivities: Conduct targeted assays to evaluate cytotoxicity, receptor binding, or metabolic stability for these compounds.
  • Investigate Synthetic Utility: Use this compound as a Michael acceptor in reactions with carbon, oxygen, and sulfur nucleophiles. Explore 5-hexen-2-one in transition-metal-catalyzed reactions or as a precursor for heterocyclic synthesis.
  • Consult Specialized Databases: Search for more specific data on platforms like SciFinderⁿ or Reaxys, which can provide a wider range of physicochemical properties, spectral data, and documented biological activities.

References

4-Hexen-3-one purity 95% vs 98% performance

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 4-Hexen-3-one

The table below summarizes the key identifying information and physical properties of this compound from authoritative and supplier sources.

Property Details
CAS Registry Number 2497-21-4 [1] [2] [3]
Molecular Formula C₆H₁₀O [1] [2] [3]
Molecular Weight 98.14 - 98.16 g/mol [1] [3] [4]
IUPAC Name (E)-hex-4-en-3-one [2] [5] [4]
Common Names 2-Hexen-4-one; FEMA 3352 [2] [5] [4]
Boiling Point 135°C - 137°C [2] [5] [6]
Density 0.829 - 0.858 g/mL [2] [5] [6]
Flash Point 34°C (93°F) [2] [5]
Primary Applications Organic synthesis; flavoring agent; pharmaceutical/agrochemical intermediate [7] [8] [4]

Market Presence and Purity Grades

The search results confirm that this compound is available commercially in 95% and 98% purity grades from various chemical suppliers [7] [8] [4]. One supplier specifically notes that their 98% pure product has a trans-isomer content of >95% [2] [5]. This suggests that the main performance difference between grades likely relates to the concentration of the desired stereoisomer and the levels of unknown impurities, which can be critical for sensitive applications like pharmaceutical synthesis.

How to Obtain Performance Comparison Data

Since the direct performance data you requested is not publicly available, here are some practical steps you can take to acquire this critical information:

  • Contact Suppliers Directly: Reach out to the technical departments of companies that sell both purity grades, such as Thermo Fisher Scientific (Alfa Aesar), BOC Sciences, or Hawks Scientific [7] [8]. They often have in-house technical data sheets, chromatographic analysis (GC/HPLC), or application notes that compare product lots.
  • Review Application-Specific Literature: Conduct a focused search on platforms like Google Scholar or PubMed for studies that use this compound. While these may not compare purities directly, they can reveal which purity grade is typically chosen for specific, sensitive applications (e.g., as a flavorant or pharmaceutical intermediate) [9] [10] [4].
  • Prioritize Key Purity Indicators: When evaluating, the isomeric composition (e.g., trans-isomer content) is often as important as the overall purity percentage for determining performance in chemical reactions [2] [5].

Decision Workflow for Purity Selection

The following diagram outlines a logical process for selecting the appropriate purity grade for your research, based on general best practices in chemical research.

Start Start: Need to select a purity grade Q1 Is the chemical used in a final product or critical intermediate? Start->Q1 Q2 Is the reaction sensitive to isomeric purity or trace impurities? Q1->Q2 No A1 Choose 98% Purity (Higher assurance of isomeric/content purity) Q1->A1 Yes Q3 Is the application for general lab synthesis? Q2->Q3 No A2 Choose 98% Purity (Lower risk of side reactions and failed experiments) Q2->A2 Yes Q3->A2 No A3 Choose 95% Purity (Cost-effective for standard procedures) Q3->A3 Yes

References

4-Hexen-3-one biological activity metabolite profiling

Author: Smolecule Technical Support Team. Date: February 2026

Metabolite Identification & Basic Properties

The following table summarizes the basic chemical information and natural occurrence of 4-Hexen-3-one.

Property Category Details
Common Name This compound [1]
CAS Number 2497-21-4 [1]
Chemical Formula C₆H₁₀O [1]
Classification Organic compound; Enone (contains the enone functional group, RC(=O)CR') [1]
Natural Occurrence Detected as a flavor constituent in foods including pepper (C. baccatum), tea, turmeric, sweet oranges, and soy products [1].

Documented Biological Activity & Analytical Detection

The search results indicate one specific study investigating the biological activity of this compound.

Antimycobacterial Activity

A study on the hexane extract of Citrus aurantifolia (lime) fruit peels identified this compound and tested it against Mycobacterium tuberculosis H37Rv [2].

Tested Compound / Extract Activity Test Organism Minimum Inhibitory Concentration (MIC)
This compound [2] Activity against sensitive and multidrug-resistant strains Mycobacterium tuberculosis H37Rv 50–100 μg/mL [2]
Hexane extract of *C. aurantifolia* Activity against monoresistant strains Mycobacterium tuberculosis H37Rv 25–50 μg/mL [2]
Detection in Metabolite Profiling

This compound was identified as a volatile component in the hexane extract of Citrus aurantifolia fruit peels using Gas Chromatography-Mass Spectrometry (GC-MS) [2]. In that analysis, it had a retention time (RT) of 5.54 minutes and a relative content of 0.51% of the total volatile constituents [2].

Experimental Protocol for Volatile Metabolite Profiling

The methodology used to detect and identify this compound in the Citrus aurantifolia study is a common approach for volatile metabolite profiling [2]. The following workflow outlines the key steps, from sample preparation to compound identification.

G cluster_1 Sample Preparation Details cluster_2 GC-MS Analysis Details cluster_3 Identification Criteria start Start: Sample Material sp1 Sample Preparation (Homogenization, extraction) start->sp1 sp2 GC-MS Analysis sp1->sp2 a1 Extraction Technique: Hexane Solvent Extraction sp1->a1 a2 Alternative Technique: Headspace Solid-Phase Microextraction (HS-SPME) sp1->a2 sp3 Data Processing sp2->sp3 b1 Separation: Gas Chromatography (Volatiles are separated in a column) sp2->b1 b2 Detection: Mass Spectrometry (Fragments are ionized and detected) sp2->b2 sp4 Compound Identification sp3->sp4 sp5 Metabolite Profile sp4->sp5 c1 1. Mass Spectrum Match (Comparison to NIST library) sp4->c1 c2 2. Retention Index (RI) (Comparison to standard alkanes) sp4->c2

The key steps and considerations for the protocol are:

  • Sample Preparation: The study used hexane solvent extraction [2]. For a more focused analysis of volatile compounds, Headspace Solid-Phase Microextraction (HS-SPME) is a widely used and effective alternative, as shown in other metabolomics studies [3] [4] [5].
  • GC-MS Analysis: This is the core analytical step. The gas chromatograph separates the volatile compounds in the mixture, and the mass spectrometer detects and fragments them, providing a unique mass spectrum for each compound [2].
  • Compound Identification: Confident identification of a metabolite like this compound relies on two key parameters [2] [5]:
    • Mass Spectrum Match: The experimental mass spectrum is compared to a reference library (e.g., NIST). A high similarity score (often >80%) is required [5].
    • Retention Index (RI): The experimental retention index of the compound on a standard GC column (like DB-5) is calculated using a series of n-alkanes and compared to a database of known RIs. This confirms the identification made by the mass spectrum [5].

Summary

Based on the current search results, this compound is a volatile enone identified in various foods. Its most notable documented biological activity is antimycobacterial activity against *M. tuberculosis*, though it was less potent than the whole extract or other isolated compounds in the same study [2]. This suggests its activity may be part of a synergistic interaction.

References

4-Hexen-3-one performance different catalyst systems

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Systems and Performance Summary

Catalyst System Reaction Type Key Performance Metrics Reaction Conditions
Mg-based catalysts (MgO, MgAl, CuMgAl) [1] Hydrogen Transfer Reduction (HTR) High selectivity for allyl alcohol formation (yields 4-88%) [1] 473-723 K; alcohol/carbonyl molar ratio of 2-20 [1]
WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂ [2] Catalytic Dehydration 99.1% conversion of 4-hydroxy-3-hexanone; 96.5% selectivity to 4-Hexen-3-one [2] 200-450°C; airspeed 0.5-15 hr⁻¹ [2]
Zn-Molybdenum Oxide (ZnMoO₄) [3] Vapor-Phase Hydrodeoxygenation 70% carbon yield of Methylcyclopentadiene (MCPD) from 3-methylcyclopent-2-enone (MCP) [3] Not fully specified

Detailed Experimental Protocols

Here is a detailed look at the methodologies for the key catalyst systems mentioned above.

For Mg-based Catalysts in Hydrogen Transfer Reduction [1]

This study focused on the gas-phase reduction of α,β-unsaturated ketones, using mesityl oxide as a model compound. The methodology is directly relevant to similar reactions with this compound.

  • Catalyst Synthesis: MgAl and CuMgAl mixed oxides were prepared via a co-precipitation method at a constant pH of 10. A nitrate solution of the metal cations was mixed with a basic solution of K₂CO₃ and KOH. The resulting precipitate was aged, filtered, washed, dried at 100°C, and finally calcined at 450-500°C.
  • Reaction Protocol: The hydrogen transfer reduction was performed in a continuous flow reactor at atmospheric pressure. 2-propanol was used as both the solvent and hydrogen donor. The reaction temperature was varied between 473 and 723 K. The catalysts were activated in a nitrogen flow before the reaction.
For WO₃/ZrO₂-SiO₂ in Catalytic Dehydration [2]

This patent describes a method for producing this compound from 4-hydroxy-3-hexanone.

  • Catalyst Preparation: The mesoporous composite catalyst was synthesized by:
    • Preparing a ZrO₂-SiO₂ carrier by co-precipitating Zr and Si sources with a surfactant under alkaline conditions.
    • Aging the mixture at room temperature for 5-48 hours.
    • Loading the active component (W or Mo) onto the carrier via an impregnation method.
    • Drying (20-200°C) and then calcining (roasting) the material at 400-800°C for 2-15 hours.
  • Reaction Protocol: The reaction was carried out by contacting the 4-hydroxy-3-hexanone feedstock with the catalyst in a fixed-bed reactor at temperatures between 200-450°C and a weight hourly space velocity (WHSV) of 0.5 to 15 hours⁻¹.

Research Workflow Overview

The diagram below illustrates the general workflow for studying and applying these catalyst systems, from preparation to performance evaluation.

Start Start: Catalyst Selection & Synthesis Prep1 Co-precipitation (Mg-based, Zn-Mo Oxide) Start->Prep1 Prep2 Impregnation on Mesoporous Support (WO₃/ZrO₂-SiO₂) Start->Prep2 Cond Define Reaction Conditions (Temperature, Pressure, Reactor Type) Prep1->Cond Prep2->Cond Eval Evaluate Catalyst Performance (Conversion, Selectivity, Yield) Cond->Eval App1 Application: Selective Synthesis of Allylic Alcohols Eval->App1 App2 Application: Production of Flavor/Fragrance Compounds Eval->App2 App3 Application: Synthesis of Fuel/Rocket Fuel Precursors Eval->App3

Interpretation of Findings and Research Implications

  • Reaction Specificity: The data shows that catalyst performance is highly dependent on the specific reaction. A catalyst that is highly selective for one transformation may not be suitable for another.
  • Material Properties Matter: The high performance of the WO₃/ZrO₂-SiO₂ catalyst is attributed to its mesoporous structure with a large surface area and regular pore channels, which enhance reactant access and product selectivity [2].
  • Industrial Relevance: The use of continuous flow reactors and the focus on catalyst stability in these studies suggest that the findings are relevant for potential industrial application scaling [2] [1].

References

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Physical Description

Colourless to yellow liquid; pugent, acrid, metallic odour

XLogP3

1.2

Hydrogen Bond Acceptor Count

1

Exact Mass

98.073164938 Da

Monoisotopic Mass

98.073164938 Da

Heavy Atom Count

7

Density

0.855-0.861

UNII

287565SV8S

GHS Hazard Statements

Aggregated GHS information provided by 1594 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (99.94%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

50396-87-7
2497-21-4

Wikipedia

4-hexen-3-one

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

4-Hexen-3-one: ACTIVE
4-Hexen-3-one, (4E)-: INACTIVE

Dates

Last modified: 08-19-2023

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